molecular formula C7H9NO2 B1314322 Pyridine-2,3-dimethanol CAS No. 38070-79-0

Pyridine-2,3-dimethanol

Cat. No.: B1314322
CAS No.: 38070-79-0
M. Wt: 139.15 g/mol
InChI Key: DFTLQVHYDAMGCG-UHFFFAOYSA-N
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Description

Overview of Pyridine-2,3-dimethanol's Significance in Chemical Sciences

This compound is an organic heterocyclic compound featuring a pyridine (B92270) ring substituted at the second and third positions with hydroxymethyl (-CH₂OH) groups. cymitquimica.com This specific arrangement of functional groups imparts a unique combination of properties that make it a significant molecule in various domains of chemical science. Its structural characteristics, including the nitrogen heteroatom within the aromatic ring and the two adjacent alcohol functionalities, allow it to function as a versatile building block and ligand.

The presence of the pyridine core, a six-membered aromatic ring containing one nitrogen atom, provides a stable, planar structure with distinct electronic properties. wikipedia.org The nitrogen atom introduces a dipole moment and influences the reactivity of the ring, making it susceptible to certain types of chemical transformations. wikipedia.org The two hydroxymethyl groups enhance its solubility in polar solvents and provide reactive sites for a variety of chemical reactions, such as esterification, etherification, and oxidation. cymitquimica.com Furthermore, these groups can participate in hydrogen bonding, which influences the compound's physical properties and its interactions in supramolecular assemblies. smolecule.com

One of the most critical roles of this compound in academic research is its function as a bidentate chelating ligand. smolecule.com The nitrogen atom of the pyridine ring and the oxygen atom of one of the hydroxyl groups can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelating ability is fundamental to its application in coordination chemistry for the synthesis of novel metal complexes with tailored properties for use in catalysis and materials science. smolecule.com

IdentifierValueIUPAC Name(pyridine-2,3-diyl)dimethanolCAS Number38070-79-0Molecular FormulaC₇H₉NO₂Molecular Weight139.15 g/molBoiling Point315.631 °C at 760 mmHgFlash Point144.689 °C

This data is compiled from multiple sources. lookchem.comglpbio.com

Historical Context of Pyridine Derivatives in Research

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, with a history stretching back to the 19th century. Pyridine was first isolated from coal tar, a significant milestone in organic chemistry that opened the door to understanding a new class of aromatic compounds. openaccessjournals.com The determination of its chemical structure took several more decades. In the late 1860s and early 1870s, researchers Wilhelm Körner and James Dewar proposed that the structure of pyridine is derived from benzene (B151609) by replacing one C-H group with a nitrogen atom, a hypothesis that was later confirmed experimentally. wikipedia.org

The development of synthetic methods to create pyridine rings, such as the Chichibabin pyridine synthesis reported in 1924, allowed chemists to construct these heterocyclic systems from simpler acyclic precursors. wikipedia.org This expanded the accessibility and variety of pyridine derivatives available for study.

Throughout the 20th century, the significance of pyridine scaffolds grew as they were identified in numerous important natural products, including vitamins like niacin (vitamin B3) and alkaloids. wikipedia.orgajrconline.org This discovery spurred extensive research into the biological activities of pyridine-containing molecules, establishing them as "privileged scaffolds" in medicinal chemistry. rsc.org The unique ability of the pyridine ring to modulate properties like solubility and bioavailability has made it a frequent component in the design of therapeutic agents. ajrconline.orgresearchgate.net This rich history of synthesis, structural elucidation, and application in medicinal and materials science provides the foundation upon which the specific study of derivatives like this compound is built.

Current Research Landscape and Emerging Trends for this compound

Contemporary research on this compound is primarily focused on its application in coordination chemistry and materials science, leveraging its capacity as a versatile ligand. smolecule.com A significant trend is the use of this compound to synthesize polynuclear metal complexes, or clusters, with specific topologies and interesting physical properties.

For instance, researchers have successfully used Pyridine-2,6-dimethanol, a structural isomer of the title compound, to create tetranuclear lanthanide(III) complexes with a rare "zigzag" topology. acs.org These complexes exhibit intense photoluminescence, demonstrating the ligand's ability to facilitate the formation of materials with valuable optical properties. acs.org Similarly, the use of Pyridine-2,6-dimethanol in nickel(II) chemistry has led to the synthesis of tetranuclear clusters with distorted cubane (B1203433) cores, where the final structure is dependent on the solvent used during the reaction. researchgate.net These studies highlight a trend towards controlling the architecture of molecular magnets and luminescent materials through the careful selection of ligands like pyridine dimethanols.

Another emerging area is the incorporation of this compound and its isomers into Metal-Organic Frameworks (MOFs). d-nb.inforesearchgate.net MOFs are porous materials with applications in gas storage, separation, and catalysis. By combining pyridine-2,6-dimethanol with other organic linkers like benzene-1,4-dicarboxylic acid, scientists have created novel mixed-ligand MOFs with unique network topologies. d-nb.inforesearchgate.net This research demonstrates the potential of this compound as a functional component in the rational design of advanced materials. The compound also continues to be utilized as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical and agricultural research. smolecule.comlookchem.com

Area of ResearchResearch FindingSignificance/ApplicationCoordination Chemistry (Lanthanides)Pyridine-2,6-dimethanol was used to synthesize isostructural tetranuclear lanthanide (Eu, Gd, Tb, Dy, etc.) complexes with a zigzag topology. acs.orgThe resulting complexes exhibit intense photoluminescence (for Eu and Tb) and potential single-molecule magnet behavior (for Dy), demonstrating the ligand's utility in creating functional molecular materials. acs.orgCoordination Chemistry (Transition Metals)The reaction of Pyridine-2,6-dimethanol with nickel(II) acetate (B1210297) yielded two different tetranuclear Ni(II) clusters, with the resulting core topology (a distorted cubane) being dependent on the reaction solvent (acetonitrile vs. ethanol). researchgate.netShows the ligand's role in forming magnetically interesting clusters and highlights how reaction conditions can be tuned to control the molecular architecture. researchgate.netMaterials Science (MOFs)Pyridine-2,6-dimethanol was used in combination with benzene-1,4-dicarboxylic acid to create the first Metal-Organic Frameworks (MOFs) containing this ligand, resulting in new 2D and 3D network structures with Zn(II) and Mn(II). d-nb.inforesearchgate.netEstablishes the potential of pyridine dimethanols as building blocks for creating new mixed-ligand MOFs with novel topologies and magnetic properties. d-nb.inforesearchgate.netOrganic SynthesisThe compound serves as a key intermediate or starting material for more complex molecules, including pharmaceuticals and pesticides. lookchem.comIts unique chemical structure with multiple reaction sites makes it a valuable component for developing new drugs and other functional organic compounds. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxymethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTLQVHYDAMGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509120
Record name (Pyridine-2,3-diyl)dimethanol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38070-79-0
Record name 2,3-Pyridinedimethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Pyridine-2,3-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of Pyridine 2,3 Dimethanol

Established Synthetic Routes for Pyridine-2,3-dimethanol

The conventional pathways to this compound are typically multi-step sequences that begin with readily available starting materials.

A common and well-documented approach to synthesizing pyridine-2,3-dicarboxylic acids, the direct precursors to this compound, involves the oxidation of quinoline (B57606). epo.orgresearchgate.net Various oxidizing agents and conditions have been explored for this conversion. For instance, quinoline can be oxidized using a chlorate (B79027) salt in an aqueous acidic medium to produce pyridine-2,3-dicarboxylic acid. google.com Another method involves the oxidation of quinoline with hydrogen peroxide in the presence of an aqueous base. epo.org

Once the pyridine-2,3-dicarboxylic acid is obtained, a typical subsequent step is esterification to form a diester, such as a dimethyl or diethyl ester. google.comgoogle.com This transformation is often necessary because esters can be more amenable to reduction than carboxylic acids under certain conditions. The esterification can be accomplished using standard methods, such as reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. rsc.org The resulting diester is then reduced to yield the final this compound product.

The final and crucial step in many synthetic routes is the reduction of the carbonyl groups of either pyridine-2,3-dicarboxylic acid or its corresponding esters.

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a potent reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. slideshare.net The reduction of pyridine-dicarboxylic acid esters, such as the diethyl ester, with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is an established method for preparing the corresponding di-alcohol. prepchem.com For example, the synthesis of the related 2,6-bis(hydroxymethyl)pyridine was initially achieved by reacting the dipicolinic acid diester with LiAlH₄. google.com Similarly, (2,6-dimethyl-4-phenylpyridine-3,5-diyl)dimethanol is synthesized by the LiAlH₄ reduction of the corresponding diethyl ester in THF. mdpi.com

Sodium Borohydride (B1222165) (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride is also used, often in combination with other reagents to enhance its reducing power. For instance, the combination of NaBH₄ and iodine (I₂) in THF has been shown to be effective for the direct reduction of 2,6-pyridinedicarboxylic acid to 2,6-pyridinedimethanol (B71991), simplifying the process by avoiding the need for a separate esterification step. google.com However, the reduction of dimethyl pyridine-2,3-dicarboxylate with NaBH₄ in ethanol (B145695) or THF has been reported to yield an unexpected rearranged product, 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one, highlighting the importance of carefully controlled reaction conditions. researchgate.net

Catalytic Hydrogenation: Catalytic hydrogenation is another strategy for the reduction of esters. This method involves the use of hydrogen gas and a metal catalyst, such as Raney nickel or palladium, often under high pressure. This approach can be challenged by the potential for the pyridine (B92270) ring itself to be hydrogenated or by catalyst poisoning from the nitrogen heteroatom.

The primary strategy for introducing two hydroxymethyl groups onto the pyridine ring at the 2- and 3-positions is the reduction of pre-existing functional groups, namely dicarboxylic acids or their ester derivatives. This two-step functional group transformation (carboxylation followed by reduction) is the most direct and commonly employed pathway.

Alternative strategies in pyridine chemistry for introducing a single hydroxymethyl group exist, such as the direct hydroxymethylation of pyridine N-oxides or Minisci-type radical reactions. acs.org A ruthenium-catalyzed dearomative functionalization has also been reported for the hydroxymethylation of pyridines. rsc.org However, for the specific synthesis of this compound, the reduction of pyridine-2,3-dicarboxylic acid or its esters remains the most established and targeted approach.

Novel and Optimized Synthetic Procedures

Recent research has focused on improving the efficiency, yield, and environmental profile of the synthesis of pyridine dimethanols.

Optimization efforts have aimed to streamline the traditional multi-step synthesis. A significant improvement in the synthesis of the related 2,6-pyridinedimethanol involves the direct reduction of 2,6-pyridinedicarboxylic acid using a sodium borohydride/iodine system. google.com This two-step process (oxidation of the precursor followed by direct reduction) is simpler and avoids the use of corrosive reagents like thionyl chloride or sulfuric acid that are sometimes used in esterification, leading to high yields. google.com The table below details a specific example of this improved method for the 2,6-isomer, which suggests a potential optimized route for the 2,3-isomer.

Table 1: Comparison of Synthetic Yields for 2,6-Pyridinedimethanol

MethodStarting MaterialReducing SystemSolventYieldReference
Esterification then ReductionDiethyl pyridine-2,6-dicarboxylateLiBH₄THF / Water89.2% rsc.org
Direct Reduction2,6-pyridinedicarboxylic acidNaBH₄ / I₂THF82% google.com

This table is interactive. You can sort and filter the data by clicking on the headers.

The outcome of the synthesis is highly dependent on reaction parameters such as temperature, solvent, and reagent concentration. For the reduction of pyridine dicarboxylic acids, temperature control is crucial. In the NaBH₄/I₂ reduction of 2,6-pyridinedicarboxylic acid, the reaction is initiated in an ice bath before proceeding at reflux, achieving a yield of 82%. google.com In another variation, the reaction is started at -5°C and then allowed to warm to room temperature, resulting in a 72% yield. google.com This demonstrates that even slight modifications in the temperature profile can impact the efficiency of the reaction.

The choice of solvent is also critical. Anhydrous solvents like tetrahydrofuran (THF) are required for reductions using metal hydrides such as LiAlH₄ and NaBH₄ to prevent their violent decomposition with water. slideshare.net The concentration of the reagents, including the molar ratio of the substrate to the reducing agent, is another key factor that is optimized to ensure complete reduction while minimizing side reactions and the formation of byproducts. google.comgoogle.com

Table 2: Effect of Reaction Conditions on the Synthesis of 2,6-Pyridinedimethanol via Direct Reduction

SubstrateReducing System (Molar Ratio)Temperature ProfileSolventYieldReference
2,6-pyridinedicarboxylic acidNaBH₄ / I₂ (1:4:1)Ice bath, then reflux for 1 hrTHF82% google.com
2,6-pyridinedicarboxylic acidNaBH₄ / I₂ (1:2:1)-5°C, then room temp for 1.5 hrTHF72% google.com

This table is interactive. You can sort and filter the data by clicking on the headers.

Derivatization of Hydroxyl Groups into Other Functional Groups

The two primary alcohol functionalities of this compound offer versatile handles for further chemical transformations, allowing for its conversion into a variety of important derivatives. These include aldehydes, halogenated hydrocarbons, and amino compounds, each with its own set of applications.

Aldehydes: The oxidation of the diol to the corresponding dialdehyde, Pyridine-2,3-dicarbaldehyde, is a key transformation. While specific literature on the direct oxidation of this compound is not abundant, general methods for the oxidation of benzylic and heterocyclic methanols are well-established. These typically involve the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

ProductReagents and ConditionsYieldReference
Pyridine-2,3-dicarbaldehydeData not available60% dntb.gov.ua

Halogenated Hydrocarbons: The conversion of the hydroxyl groups to halogens, such as chlorine, furnishes reactive intermediates like 2,3-bis(chloromethyl)pyridine (B1602016). This transformation is typically achieved using chlorinating agents like thionyl chloride. A scalable and safe process for the synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride has been developed, highlighting the industrial relevance of this derivative. researchgate.net The reaction involves treating this compound with thionyl chloride, often in a suitable solvent like toluene (B28343) with a catalytic amount of dimethylformamide (DMF) to facilitate the reaction. researchgate.net

ProductStarting MaterialReagents and ConditionsReference
2,3-Bis(chloromethyl)pyridine hydrochlorideThis compoundThionyl chloride, 1% v/v DMF in toluene researchgate.net

Amino Groups: The synthesis of 2,3-bis(aminomethyl)pyridine can be envisioned through a multi-step process starting from this compound. A common strategy involves the conversion of the alcohol groups to a better leaving group, such as a halide, followed by nucleophilic substitution with an amine source. For instance, 2,3-bis(chloromethyl)pyridine can be reacted with a nitrogen nucleophile. An alternative approach involves the synthesis of 2-aminomethylpyridine derivatives from 2-substituted pyridines, which could be adapted for the 2,3-disubstituted analogue. google.com A process for preparing 2-aminomethylpyridine derivatives involves the reaction of a 2-substituted pyridine with a nitroalkane in the presence of a base, followed by hydrogenation. google.com

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. This section explores the kinetic aspects of nucleophilic attack and the potential role of intermediates.

Kinetic Studies of Nucleophilic Attack

Kinetic studies on the synthesis of 2,3-disubstituted flavanones through dynamic kinetic resolution, which involves a retro-oxa-Michael addition, highlight the importance of base catalysis in racemizing stereogenic centers, a process that can be mechanistically related to the formation of intermediates in pyridine synthesis. dicp.ac.cn The development of a ruthenium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones demonstrates how kinetic resolution can be used to control stereochemistry, a concept that could be applied to the synthesis of chiral pyridine derivatives. dicp.ac.cn

Role of Intermediates (e.g., 2,3-pyridinediol)

The synthesis of this compound may proceed through various intermediates depending on the chosen synthetic route. One plausible intermediate, particularly in syntheses starting from precursors other than pre-formed pyridines, is 2,3-pyridinediol (also known as 3-hydroxy-2-pyridone). nih.gov This compound exists in tautomeric forms and can serve as a precursor for further functionalization. nih.govgoogle.com For example, 2,3-dihydroxypyridine (B124209) can be used in the synthesis of more complex molecules. chemicalbook.comfishersci.no While direct evidence for its role as an intermediate in the mainstream synthesis of this compound is scarce, its structural relationship suggests it could be a viable precursor in certain synthetic strategies.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridines, to develop more environmentally benign and sustainable processes. These approaches focus on the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

Several green synthetic methods for functionalized pyridines have been reported, which could be adapted for the synthesis of this compound. These include:

Multicomponent Reactions: One-pot, four-component reactions have been developed for the synthesis of novel pyridine derivatives under microwave irradiation in ethanol, offering excellent yields, pure products, and short reaction times. nih.govresearchgate.net

Solvent-Free Synthesis: The use of solid-supported catalysts, such as Wells-Dawson heteropolyacids, allows for the solvent-free synthesis of functionalized pyridines, representing a clean alternative to traditional methods. conicet.gov.ar

Use of Greener Solvents: Water has been explored as a green solvent for the synthesis of imidazo[1,2-a]pyridines, avoiding the use of volatile organic compounds. thieme-connect.com

Catalysis with Nanocatalysts: Nanocatalysts are gaining attention for their high efficiency and reusability in the synthesis of pyridines and their fused systems. researchgate.net

Use of Greener Oxidants: A patent describes the use of hydrogen peroxide as a green oxidant for the synthesis of diethyl pyridine-2,3-dicarboxylate, which could then be reduced to this compound. google.com This method offers mild reaction conditions and simple workup procedures. google.com

The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and cost-effective production processes.

Coordination Chemistry and Ligand Properties of Pyridine 2,3 Dimethanol

Pyridine-2,3-dimethanol as a Chelating Ligand

This compound is a versatile compound in coordination chemistry, primarily due to its capacity to act as a chelating ligand. Its structure, featuring a pyridine (B92270) ring with two hydroxymethyl groups at the 2 and 3 positions, allows for multiple points of attachment to a central metal ion. This chelation significantly influences the stability and reactivity of the resulting metal complexes.

This compound functions as an N,O-donor chelating ligand, utilizing the nitrogen atom of the pyridine ring and the oxygen atoms of the one or both hydroxymethyl groups to coordinate with a metal ion. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate rings, typically five- or six-membered, which enhances the thermodynamic stability of the metal complexes compared to coordination with monodentate ligands. This bidentate or potentially tridentate coordination is a key feature of its chemistry.

The chelating ability of this compound and its isomer, pyridine-2,6-dimethanol, has been demonstrated with a wide array of metal ions. Research has documented its coordination with several transition metals and lanthanides.

Transition Metals and Other Main Group Metals: Extensive studies have been conducted on the coordination of pyridine-2,6-dimethanol, a closely related isomer, with numerous metal ions. These include Ni(II), Cu(II), Cd(II), Co(II), Rh(II), Rh(III), Mn(II), and Zn(II). cyberleninka.rupublish.csiro.auresearchgate.netcdnsciencepub.comnih.govnih.govresearchgate.net The resulting complexes exhibit a range of coordination numbers and geometries. For instance, with Cu(II), both mononuclear and binuclear complexes have been formed. The interaction with Cd(II) can result in a monodentate coordination through a hydroxyl oxygen atom. researchgate.net In the case of Ni(II), the solvent has been shown to influence the final structure, leading to different core topologies. publish.csiro.au The coordination chemistry with early transition metals like Ti, Zr, Hf, Nb, and Ta has also been explored, revealing diverse binding modes. researchgate.net Furthermore, a dinuclear Sn(II) complex has been synthesized and characterized. researchgate.net

Lanthanides(III): Pyridine-2,6-dimethanol has been effectively used to synthesize lanthanide(III) complexes. researchgate.netnih.govufl.eduacs.org The reactions of this ligand with lanthanide nitrates have yielded tetranuclear complexes with a distinctive zigzag topology. nih.govufl.eduacs.org These complexes often feature eight-coordinate lanthanide ions with distorted geometries. nih.govufl.eduacs.org Specific examples include complexes with Pr(III), Nd(III), Er(III), Eu(III), Gd(III), Tb(III), Dy(III), Ho(III), and Yb(III). researchgate.netnih.govacs.org

Table 1: Examples of Metal Ions Chelated by Pyridine-2,6-dimethanol and Resulting Complex Features
Metal IonResulting Complex TypeKey Structural FeaturesReference(s)
Ni(II) TetranuclearCubane (B1203433) or defective dicubane core publish.csiro.auresearchgate.net
Cu(II) Mononuclear, TetranuclearTridentate coordination, [Cu4(μ2-OR)4]4+ core researchgate.netresearchgate.net
Cd(II) Polymeric ChainMonodentate coordination via hydroxyl oxygen researchgate.net
Co(II) TetranuclearDefect dicubane core with μ3-OH bridges researchgate.net
Mn(II) Dimeric, EnneanuclearDistorted octahedral geometry, complex cubane-like units nih.govnih.gov
Zn(II) HexanuclearDistorted trigonal bipyramidal and octahedral geometries researchgate.net
Lanthanides(III) Tetranuclear, NonanuclearZigzag topology, eight-coordinate metal ions nih.govacs.orgrsc.org
Sn(II) DinuclearDistorted pentagonal bipyramidal geometry researchgate.net
Ti, Zr, Hf TrinuclearBichelating and bridging ligand modes researchgate.net
Nb, Ta DinuclearBridging ligand modes researchgate.net

The pyridine backbone and the hydroxyl groups are fundamental to the chelating behavior of this compound. The pyridine nitrogen provides a relatively soft donor site, while the hydroxyl oxygens are hard donors. This combination allows for effective coordination with a variety of metal ions possessing different hard-soft acid-base characteristics.

The rigidity of the pyridine ring influences the geometry of the resulting metal complexes, often leading to predictable coordination environments. The hydroxyl groups, upon deprotonation, become alkoxide donors, which can act as bridging ligands between multiple metal centers, facilitating the formation of polynuclear clusters. nih.govacs.org The ability of the hydroxyl groups to be deprotonated adds versatility to the ligand's coordination modes, allowing it to act as a neutral ligand (H2pydm), a monoanionic ligand (Hpydm-), or a dianionic ligand (pydm2-). This variability in protonation state directly impacts the charge of the resulting complex and the nature of the metal-ligand bonding. For example, in lanthanide complexes, bridging ligation is often provided by the alkoxido arms of the monoanion of pyridine-2,6-dimethanol. nih.govacs.org

Structural Characterization of this compound Metal Complexes

The structural diversity of metal complexes formed with this compound and its isomers is vast, owing to the flexible coordination behavior of the ligand. X-ray crystallography has been a pivotal technique in elucidating the precise geometries and coordination modes of these complexes.

Metal complexes of this compound and its isomer pyridine-2,6-dimethanol adopt a variety of geometries, which are influenced by the metal ion, the ligand-to-metal ratio, the presence of counter-ions, and the solvent used for crystallization.

Distorted Octahedral: This is a common geometry for transition metal complexes. For example, a manganese complex, [Mn2(pydco)2(bpy)2(H2O)2]·2H2O, which has a related ligand, displays a distorted octahedral coordination around each Mn(II) center. nih.gov Similarly, Ni(II) complexes often exhibit distorted octahedral geometries. mdpi.com

Tetrahedral and Square Planar: While less common for this specific ligand which tends to favor higher coordination numbers, related pyridine-based ligands can form complexes with these geometries depending on the metal ion and steric factors. jscimedcentral.com

Distorted Pentagonal Bipyramidal: A dinuclear Sn(II) complex with pyridine-2,6-dimethanol features a seven-coordinate tin atom in a distorted pentagonal bipyramidal geometry. researchgate.net

Piano Stool and Nonpiano Stool: In organometallic chemistry, titanium complexes with pyridine-2,6-dimethanol have been shown to adopt both the classic "piano stool" and the more unusual "nonpiano stool" geometries. researchgate.netresearchgate.netacs.org

Zigzag Topology: A family of isostructural tetranuclear lanthanide(III) complexes, Ln(III)4(NO3)2(pdmH)6(pdmH2)24, exhibits a rare zigzag arrangement of the metal ions. nih.govufl.eduacs.org

Cubane and Defective Dicubane: Tetranuclear nickel(II) complexes have been synthesized with both cubane-like and defective dicubane cores. publish.csiro.auresearchgate.net The specific core topology can be influenced by the solvent system used during synthesis. publish.csiro.au Cobalt(II) complexes with defect dicubane cores have also been reported. researchgate.net

Table 2: Geometries of Metal Complexes with Pyridine-2,6-dimethanol
GeometryMetal Ion(s)Example Complex Formula / CoreReference(s)
Distorted Octahedral Mn(II), Ni(II)[Mn2(pydco)2(bpy)2(H2O)2]·2H2O nih.govmdpi.com
Distorted Pentagonal Bipyramidal Sn(II)[Sn2(Hpdm)2(H2O)6]2+ researchgate.net
Piano Stool / Nonpiano Stool Ti[TiCp*Me2,6-(OCH2)2py-kappa3-O,N,O] researchgate.netresearchgate.netacs.org
Zigzag Topology Lanthanides(III)[Ln4(μ-OR)6]6+ core nih.govufl.eduacs.org
Cubane Ni(II)Ni4O4 core publish.csiro.auresearchgate.net
Defective Dicubane Ni(II), Co(II)Ni4O6 core, Co4O4 core publish.csiro.auresearchgate.netresearchgate.net

This compound and its isomers can coordinate to metal centers in several ways, contributing to the structural diversity of its complexes.

Monodentate: In some instances, the ligand may coordinate through only one donor atom. For example, in a cadmium complex, [(C7H10NO2)CdCl3]n, the protonated pyridine-2,6-dimethanol acts as a monodentate ligand, coordinating through a single hydroxyl oxygen. researchgate.net

Tridentate: The most common coordination mode for the neutral or dianionic form of the ligand is tridentate, involving the pyridine nitrogen and both hydroxyl oxygens (O,N,O'). This is observed in a Cu(II) complex, [(C7H9NO2)CuCl2], and in lead(II) complexes. researchgate.netwiley.comresearchgate.net

Bichelating and Bridging Modes: The deprotonated forms of the ligand are excellent bridging ligands. The alkoxide groups can bridge two or more metal centers. In trinuclear titanium, zirconium, and hafnium complexes, the ligand acts as a bichelating and bridging ligand with various bridging modes denoted as μ, μ2, and μ3. researchgate.net In tetranuclear lanthanide complexes, the monoanionic form (pdmH-) acts as a bridging ligand through its alkoxido arm. nih.govacs.org

The versatility in coordination modes allows for the construction of complex polynuclear architectures, including clusters with interesting magnetic and luminescent properties. nih.govnih.govacs.org

Supramolecular Architectures Formed by Coordination Complexes

The arrangement of this compound (pdm) ligands and metal ions frequently leads to the formation of intricate supramolecular architectures. These extended structures are primarily held together by non-covalent interactions, such as hydrogen bonding and π-π stacking, between individual coordination complexes.

π-interactions between the aromatic pyridine rings of the pdm ligands are another significant factor in the formation of these supramolecular structures. nih.gov These interactions, often occurring between parallel-displaced pyridine rings, contribute to the packing of the complexes in the crystal lattice. researchgate.net The interplay of these non-covalent forces dictates the final dimensionality and topology of the resulting supramolecular assembly. For example, in certain manganese complexes, π-interactions between aromatic rings have been identified as excellent structural-directing agents, leading to the formation of 2D supramolecular layers. nih.gov The combination of hydrogen bonding and π-stacking can ultimately generate complex three-dimensional networks from simpler one- or two-dimensional coordination polymers.

In the context of mixed-ligand systems, such as those incorporating both pdm and dicarboxylate ligands, the potential for forming diverse supramolecular architectures increases. The combination of different ligands with varied coordination modes and hydrogen bonding capabilities can lead to novel framework topologies, such as the square lattice (sql) or primitive cubic (pcu) networks observed in some mixed-ligand metal-organic frameworks (MOFs). researchgate.netd-nb.info

Electronic and Magnetic Properties of this compound Complexes

The electronic properties of coordination complexes containing this compound are fundamentally governed by the principles of Ligand Field Theory (LFT). LFT, an extension of crystal field theory and molecular orbital theory, describes the interaction between the metal ion's d-orbitals and the ligand's orbitals. wikipedia.orgnumberanalytics.com The coordination of the pdm ligand to a transition metal ion lifts the degeneracy of the metal's d-orbitals, leading to a specific energy level splitting pattern. uci.edu The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligand and the geometry of the complex.

The pdm ligand, typically acting as a neutral bidentate or tridentate ligand, creates a specific ligand field around the metal center. The electronic transitions between the split d-orbitals are responsible for the characteristic colors and spectroscopic properties of these complexes. uci.edu For instance, UV-visible absorption spectroscopy can reveal these d-d transitions. In some copper(II) complexes with related pyridine-alkoxide ligands, these transitions are observed in the visible to near-infrared region, providing insight into the strength of the ligand field. mdpi.com

Charge-transfer (CT) transitions are another important electronic feature. These involve the transfer of an electron between the metal and the ligand. numberanalytics.com In the case of pdm complexes, ligand-to-metal charge transfer (LMCT) bands can be observed, often in the UV region of the spectrum. ufl.edu The energy of these transitions provides information about the relative energies of the metal and ligand orbitals.

The electronic structure and transitions can be further elucidated through computational methods, such as Density Functional Theory (DFT). DFT calculations can help to predict the geometries of the complexes and understand the nature of the frontier molecular orbitals involved in the electronic transitions. researchgate.net

The magnetic properties of this compound complexes are a subject of significant research interest, with studies revealing a range of behaviors from simple paramagnetism to more complex phenomena like antiferromagnetic interactions and single-molecule magnet (SMM) behavior.

Antiferromagnetic Interactions:

In several polynuclear complexes containing pdm, weak antiferromagnetic exchange interactions between the metal centers have been observed. acs.orgnih.gov This is particularly evident in lanthanide(III) clusters, where direct current (dc) magnetic susceptibility studies have quantified the exchange interaction (J). For example, in a tetranuclear gadolinium(III) complex, the exchange coupling constant was determined to be J = -0.09(1) cm⁻¹. acs.orgnih.gov Similarly, in mixed-ligand manganese(II) metal-organic frameworks, antiferromagnetic interactions between the Mn(II) ions have been demonstrated through dc magnetic susceptibility measurements, with a J value of -0.16(1) cm⁻¹. researchgate.netd-nb.info In some copper(II)-lanthanide(III) clusters, moderately strong antiferromagnetic Cu(II)⋯Cu(II) exchange interactions are suggested by the temperature dependence of the magnetic susceptibility. rsc.orgnih.gov

Diamagnetic Ground States:

In certain polynuclear manganese complexes, the combination of metal oxidation states and ligand-mediated exchange pathways can lead to a diamagnetic (S=0) ground state. nih.govufl.edu This occurs when antiferromagnetic coupling between the individual metal ion spins results in complete spin cancellation.

Single-Molecule Magnet (SMM) Behavior:

Perhaps the most intriguing magnetic property observed in pdm-containing clusters is single-molecule magnet behavior. SMMs are individual molecules that can exhibit magnetic hysteresis, a characteristic of bulk magnets. This behavior arises from a combination of a high-spin ground state (S) and a significant negative axial zero-field splitting parameter (D).

Several manganese and lanthanide clusters incorporating pdm or its derivatives have been identified as SMMs. For instance, a nonanuclear manganese complex was found to have a spin ground state of S = 11/2 and a D value of -0.11 cm⁻¹, exhibiting hysteresis below 0.3 K. nih.govufl.edu Another example is a dysprosium(III)-containing {Cu₅Dy₄} cluster which behaves as an SMM at zero field. rsc.org The observation of out-of-phase (χ″M) ac susceptibility signals is a key indicator of potential SMM behavior. acs.orgnih.gov

The table below summarizes the magnetic properties of some representative this compound complexes.

ComplexMagnetic BehaviorKey Parameters
Gd₄(NO₃)₂(pdmH)₆(pdmH₂)₂₄Weak Antiferromagnetic CouplingJ = -0.09(1) cm⁻¹, g = 2.00(1)
[Mn₉(O₂CEt)₁₂(pdm)(pdmH)₂(L)₂]Single-Molecule MagnetS = 11/2, D = -0.11 cm⁻¹, Ueff = 3.1 cm⁻¹
[Mn₃(bdc)₂(Hpdm)₂]nAntiferromagnetic InteractionsJ = -0.16(1) cm⁻¹, g = 2.085(1)
[Cu₅Dy₄O₂(OMe)₄(NO₃)₄(O₂CCH₂But)₂(pdm)₄(MeOH)₂]Single-Molecule MagnetExhibits SMM behavior at zero field
[Mn₈O₂(py)₄(O₂CEt)₈(L)₂][ClO₄]₂Diamagnetic Ground StateS = 0

The redox properties of this compound and its metal complexes are crucial for understanding their reactivity and potential applications in areas like catalysis and energy storage. mdpi.combeilstein-journals.org The pyridine ring itself is electrochemically active and can undergo reduction. mdpi.com

Studies on related pyridine derivatives have shown that they exhibit electrochemical properties with applications in various catalytic processes. mdpi.com The electrochemical behavior of bipyridinium salts, for example, is heavily influenced by the positions of the nitrogen atoms and the presence of bridging groups. mdpi.com While specific and detailed electrochemical data for this compound complexes is not extensively reported in the provided context, the general principles of pyridine-based ligand electrochemistry suggest that these complexes would possess interesting redox characteristics worthy of investigation. Computational methods can be employed to calculate standard redox potentials and provide theoretical insights into the electron transfer processes. mdpi.com

Thermodynamic and Kinetic Aspects of Metal Complexation

The thermodynamic stability of metal complexes formed with this compound is a critical parameter that quantifies the affinity of the ligand for a particular metal ion in solution. The stability constant (K) or its logarithm (log K) is a measure of the equilibrium position of the complex formation reaction.

Determining the stability constants often requires knowledge of the ligand's protonation constants (pKa values), as metal complexation is a competitive reaction with protonation in aqueous solutions. nih.gov Potentiometric pH titrations are a common experimental technique used to determine these equilibrium constants for complexation reactions. researchgate.netcdnsciencepub.com

In a study of a related pyridine-dicarboxylate system, the equilibrium constants for all major complex species formed with Co(II) were determined, and the results were presented as distribution diagrams showing the concentration of each species as a function of pH. researchgate.net For a different pyridine-based chelator, H₄pypa, the stability constants with various metal ions including Sc³⁺, In³⁺, and Lu³⁺ were determined, demonstrating high affinity. nih.gov The thermodynamics of pyridine coordination to bimetallic palladium and platinum complexes have also been measured by ¹H NMR spectroscopy. nih.gov These studies underscore the importance of quantifying the thermodynamic stability of metal complexes to understand their behavior in solution.

Influence of Pyridine Moiety on Thermodynamic Properties and Coordination Kinetics

The pyridine moiety is a critical component of the this compound (2,3-PDM) ligand, exerting significant control over the thermodynamic stability and kinetic behavior of its metal complexes. This influence stems from a combination of electronic effects related to the pyridine nitrogen, the potential for chelation involving the adjacent hydroxymethyl groups, and the specific steric constraints imposed by the 2,3-substitution pattern. While detailed thermodynamic and kinetic data for this compound complexes are not extensively documented in the literature, the governing principles can be understood by examining the fundamental properties of the pyridine ring in coordination chemistry.

Thermodynamic Properties: The Role of Basicity and the Chelate Effect

The thermodynamic stability of a metal complex refers to the extent to which the complex will form and persist at equilibrium. It is quantified by the stability constant (or formation constant, K), with larger values indicating a more stable complex. The pyridine moiety influences this stability primarily through two mechanisms: the basicity of the nitrogen donor and the chelate effect.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic π-system. wikipedia.org This makes it available to donate to a metal ion, acting as a Lewis base. wikipedia.org The inherent basicity of this nitrogen atom is a key determinant of the strength of the resulting metal-ligand bond. Generally, for a series of similar ligands, a more basic ligand will form a more stable complex. researchgate.net The electronic nature of substituents on the pyridine ring can modulate this basicity; electron-withdrawing groups decrease basicity, while electron-donating groups increase it. In 2,3-PDM, the hydroxymethyl groups (-CH₂OH) are weakly electron-withdrawing, which slightly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

A more dominant factor in the stability of complexes formed with 2,3-PDM is the chelate effect . wikipedia.orglibretexts.org Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure. libretexts.org this compound can act as a chelating ligand, potentially binding to a metal center through the pyridine nitrogen and one or both of the hydroxyl oxygen atoms. The formation of a chelate ring leads to a significant increase in the thermodynamic stability of the complex compared to that formed by analogous monodentate ligands. libretexts.org

This enhanced stability is primarily an entropic effect. wikipedia.org Consider the formation of a complex with two monodentate ligands versus one bidentate chelating ligand:

[M(H₂O)₆]²⁺ + 2 L → [M(H₂O)₄L₂]²⁺ + 2 H₂O [M(H₂O)₆]²⁺ + L-L → [M(H₂O)₄(L-L)]²⁺ + 2 H₂O

In the first reaction, two ligand molecules replace two water molecules, resulting in no net change in the number of free particles in the solution. In the second reaction, one chelating ligand (L-L) replaces two water molecules, leading to a net increase in the number of free particles (from two to three). This increase in disorder corresponds to a positive change in entropy (ΔS), which makes the free energy change (ΔG = ΔH - TΔS) more negative, thus favoring the formation of the chelate complex. wikipedia.orglibretexts.org

The stability enhancement due to the chelate effect is clearly demonstrated when comparing the stability constants of complexes formed with chelating vs. non-chelating ligands, as shown with the model systems in the table below.

Table 1: Comparison of Overall Stability Constants (log β) for Ni(II) Complexes, Illustrating the Chelate Effect.
Ligand SystemNumber of Donor Atomslog βΔG° (kJ/mol)
2 Pyridine (py)2 (from 2 molecules)3.5-20
1 2,2'-Bipyridine (bipy)2 (from 1 molecule)6.9-39
4 Pyridine (py)4 (from 4 molecules)5.6-32
2 2,2'-Bipyridine (bipy)4 (from 2 molecules)13.6-78

Data for model systems adapted from Chemistry LibreTexts. libretexts.org

In the context of this compound, chelation involving the pyridine nitrogen and the oxygen of the C2-methanol group would form a five-membered ring, which is thermodynamically very stable. The adjacent position of the second methanol (B129727) group at C3 introduces steric constraints that can influence coordination geometry and stability compared to the more common 2,6-disubstituted pyridine ligands. rsc.orgnih.gov

Coordination Kinetics

Coordination kinetics deals with the rates and mechanisms of the formation and dissociation of metal complexes. The pyridine moiety also influences these aspects. The formation of a metal complex in solution typically involves the stepwise substitution of solvent molecules from the metal's coordination sphere by the ligand's donor atoms.

The rate of formation of a complex with a chelating ligand like 2,3-PDM is often governed by the rate of formation of the first metal-ligand bond. For pyridine-based ligands, this is usually the bond to the pyridine nitrogen. Once the nitrogen is coordinated, the subsequent coordination of the hydroxyl group(s) is an intramolecular process. This second step is typically much faster than the initial intermolecular step because the donor atom is already held in close proximity to the metal center. This kinetic advantage is another facet of the chelate effect.

However, several factors can modulate this rate:

Steric Hindrance: The arrangement of the hydroxymethyl groups at the 2- and 3-positions creates a specific steric environment around the nitrogen donor. nih.gov This steric bulk can slow down the initial approach of the ligand to the metal center compared to less substituted pyridines.

Ligand Pre-organization: The rate of chelate ring formation can be influenced by the conformational flexibility of the ligand. The relatively rigid pyridine backbone combined with the flexible -CH₂OH arms means that the ligand must adopt a specific conformation for chelation to occur.

Protonation State: The kinetics are highly pH-dependent. At low pH, the pyridine nitrogen will be protonated, preventing it from coordinating to a metal ion until deprotonation occurs. nih.gov Similarly, the hydroxyl groups can deprotonate at higher pH, which can alter their donor ability and the charge of the resulting complex, thereby affecting reaction rates. nih.gov

Table 2: Illustrative Kinetic Parameters for Lanthanide Complex Formation with a Pyridine-Containing Macrocycle (PCTA).
ComplexFormation Rate Constant, kOH (M⁻¹s⁻¹)Intermediate Stability (log K)
Ce(PCTA)9.68 x 10⁷2.81
Eu(PCTA)1.74 x 10⁸3.12
Y(PCTA)1.13 x 10⁸2.97
Yb(PCTA)1.11 x 10⁹2.69

Data shows how kinetics can vary across a series of metal ions with a single pyridine-containing ligand. Adapted from Tircsó et al. (2006). nih.gov

Catalytic Applications of Pyridine 2,3 Dimethanol and Its Derivatives

Pyridine-2,3-dimethanol as an Auxiliary Solvent for Catalysts

This compound is recognized as a solvent and a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. lookchem.com Its unique chemical properties, stemming from its pyridine (B92270) ring and two hydroxymethyl groups, suggest its potential utility in various applications. smolecule.com

While the choice of solvent is a critical parameter that can significantly influence catalyst efficiency and enantioselectivity, specific research detailing the application of this compound as an auxiliary or co-solvent in catalytic processes is not extensively documented in the reviewed literature. nih.gov Catalyst optimization often involves screening solvents, and in some modern applications, reactions are conducted under solvent-free conditions to enhance environmental friendliness and simplify product isolation. nih.gov Although this compound is used as a solvent in certain industrial processes, its specific role and benefits as an auxiliary solvent to enhance or modify catalytic activity require further investigation. lookchem.com

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric synthesis, enabling the creation of enantiomerically pure molecules. nih.gov Pyridine-containing ligands are of particular interest due to the stability and well-understood chemistry of the pyridine ring, which provides a rigid and well-defined platform for ligand construction. diva-portal.org

This compound serves as an excellent precursor for chiral ligands due to its bidentate chelation capability through its oxygen atoms. smolecule.com Its structure allows for a modular approach to synthesize a variety of chiral, enantiopure ligands. diva-portal.org By modifying the two hydroxymethyl groups, researchers can introduce chirality and tune the ligand's properties for specific catalytic applications. diva-portal.org

Examples of ligands derived from pyridyl alcohols include:

Chiral Pyridyl Alcohols and C2-Symmetric 2,2'-Bipyridines: These can be synthesized using the chiral pool as the source of chirality and have been successfully used in enantioselective additions to aldehydes. diva-portal.org

Pyridyl Phosphinite and Phosphite Ligands: These are prepared from the corresponding pyridyl alcohols and have been evaluated in palladium-catalyzed allylic alkylations, achieving moderate enantioselectivities. diva-portal.org

Bis(oxazolinyl)pyridine (Pybox) Ligands: These are a prominent class of chiral ligands used in a wide array of asymmetric reactions catalyzed by various metal complexes. liv.ac.uk

The innovation in chiral pyridine units (CPUs) aims to resolve the challenge of balancing catalytic activity with high stereoselectivity, often by creating rigid frameworks that minimize steric hindrance near the metal center while allowing for tuning of the broader ligand environment. nih.gov

Ligands derived from pyridine alcohols are instrumental in catalyzing key stereoselective carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming reactions, which are fundamental transformations in organic synthesis. diva-portal.orgnih.gov

C-C Bond Formation:

Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025): Chiral pyridyl alcohols and C2-symmetric 2,2'-bipyridines derived from them have been employed as ligands in this reaction, demonstrating how the ligand's chirality directs the formation of a specific enantiomer of the product alcohol. diva-portal.org

Palladium-Catalyzed Allylic Alkylation: Chiral pyridyl phosphinite and pyrrolidine (B122466) ligands have been used in the allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, showcasing the utility of these ligands in forming new C-C bonds. diva-portal.org

Asymmetric Diels-Alder Reaction: Scandium(III) complexes of chiral Pybox ligands are effective catalysts for the Diels-Alder reaction between cyclopentadiene (B3395910) and alkenoyl-1,3-oxazolidin-2-ones, producing cycloaddition products with high enantiomeric excess (ee). liv.ac.uk

C-O Bond Formation:

Palladium-Catalyzed Intramolecular Etherification: While specific examples using this compound derivatives were not highlighted in the search results, palladium catalysts with various ligands are known to facilitate the intramolecular synthesis of cyclic aryl ethers, a key C-O bond-forming reaction. harvard.edu

The catalytic performance of a ligand is profoundly influenced by its steric and electronic properties. diva-portal.orgliv.ac.uk The ability to systematically modify these properties on pyridine-based ligands allows for the fine-tuning of a catalyst's activity and, crucially, its enantioselectivity. mdpi.comacs.org

Electronic Effects:

In the Sc(III)-catalyzed asymmetric Diels-Alder reaction using Pybox ligands, it was found that incorporating electron-withdrawing groups into the ligand structure increases the enantioselectivity of the reaction. liv.ac.uk This is attributed to the modulation of the Lewis acidity of the metal center.

Steric Effects:

Steric properties often have a more dramatic impact on enantioselectivity than electronic properties. liv.ac.uk In the same Diels-Alder reaction, steric bulk introduced near the metal center was the most significant factor in achieving high enantioselectivity, with a ligand bearing a bulky tert-butyl group affording up to 96% ee. liv.ac.uk

Conversely, in the enantioselective addition of diethylzinc to benzaldehyde using chiral pyridyl alcohol ligands, the electronic properties of the ligands were found to have only a minor influence on the enantioselectivity. diva-portal.org The primary determinant of the asymmetric induction was the absolute configuration of the carbinol carbon atom within the ligand, highlighting a dominant steric control. diva-portal.org

In some systems, the interplay between different substituents can lead to a reversal in the sense of enantioselectivity, demonstrating the subtle and powerful nature of steric and stereochemical control. liv.ac.ukmdpi.com

The following table summarizes the effects observed in the asymmetric Diels-Alder reaction catalyzed by Sc(III)-Pybox complexes.

Pybox Ligand Substituent (at position 4)Electronic PropertySteric PropertyObserved Enantiomeric Excess (ee)Reference
i-Pr-Moderate Bulk>80% liv.ac.uk
t-Bu-High BulkLower ee (initially) liv.ac.uk
t-Bu with Cl (on pyridine)Electron-withdrawingHigh BulkUp to 96% liv.ac.uk
Ph--Reversal in enantioselectivity compared to i-Pr liv.ac.uk

Catalytic Activity in Specific Reactions

Derivatives of pyridine are widely used as ligands in transition metal-catalyzed reactions, particularly in cross-coupling reactions that form new carbon-carbon bonds. acs.orgresearchgate.net Palladium complexes featuring pyridine-based ligands have proven to be versatile and efficient catalysts for some of the most important transformations in modern organic synthesis. acs.orgnih.gov

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a powerful and practical method for synthesizing biaryl compounds from aryl halides and arylboronic acids. nih.govnih.gov The reaction is valued for its tolerance of a wide range of functional groups and generally high yields. nih.gov Palladium(II) complexes with various substituted pyridine ligands have been shown to be effective precatalysts for this reaction. acs.orgnih.gov Studies on a range of Pd(II) complexes with 4-substituted pyridine ligands found them to be efficient and versatile precatalysts for the Suzuki-Miyaura coupling of diverse substrates. acs.orgnih.gov For the coupling of 4'-bromoacetophenone (B126571) and phenylboronic acid, an optimal system using a Pd(II) catalyst with K₃PO₄ as the base in toluene (B28343) at 80 °C was identified, achieving nearly quantitative conversion with just 0.1 mol% catalyst loading. acs.orgnih.gov The electronic nature of the substituents on the pyridine ligand can influence the catalytic efficiency. acs.org

Heck Reaction: The Mizoroki-Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, creating a substituted alkene from an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction was one of the first to demonstrate a Pd(0)/Pd(II) catalytic cycle. wikipedia.org As with the Suzuki-Miyaura reaction, Pd(II) complexes bearing pyridine ligands have demonstrated high activity as precatalysts for the Heck reaction. acs.orgnih.govorganic-chemistry.org The same family of catalysts proven effective in Suzuki-Miyaura couplings was also successfully applied to Heck reactions, underscoring their functional diversity. acs.orgnih.gov

The table below presents data on the catalytic activity of various Pd(II) complexes with substituted pyridine ligands in the Suzuki-Miyaura coupling reaction.

Catalyst PrecursorPyridine Ligand SubstituentReaction Time (h)Product Yield (%)Reference
Pd(4-MeO-py)₄₂4-Methoxy (electron-donating)299 nih.gov
Pd(py)₄₂None299 nih.gov
Pd(4-Cl-py)₄₂4-Chloro (electron-withdrawing)299 nih.gov
Pd(4-CN-py)₄₂4-Cyano (strongly electron-withdrawing)299 nih.gov
[Pd(4-MeO-py)₂Cl₂]4-Methoxy (electron-donating)299 nih.gov
[Pd(py)₂Cl₂]None299 nih.gov

Carbonylation Reactions

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental processes in industrial and synthetic chemistry. Palladium (Pd) complexes are frequently employed as catalysts for these transformations.

Research has shown that Pd(II) complexes featuring pyridine-based ligands are effective catalysts for reactions such as the carbonylation of nitro compounds and aniline (B41778) derivatives. nih.govnih.govacs.org For instance, the catalytic efficiency in the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate has been correlated with the basicity of the pyridine ligand used in [PdL₂Cl₂] complexes. nih.gov While specific studies employing this compound as a ligand in these reactions are not prominent, its structure is amenable to forming stable chelate complexes with palladium, suggesting potential applicability.

Furthermore, a relevant catalytic transformation for the diol functionality of this compound is palladium-catalyzed oxidative carbonylation. It has been demonstrated that 1,2- and 1,3-diols can react under PdI₂-catalyzed oxidative carbonylation conditions to yield cyclic carbonates in good to excellent yields (66–94%). mdpi.com This suggests a potential pathway for this compound to be converted into a valuable cyclic carbonate derivative, which could have further applications.

Reduction of Nitro Compounds to Amines

The reduction of nitro compounds to primary amines is a critical transformation for the synthesis of pharmaceuticals, dyes, and agrochemicals. Palladium-based catalysts are highly effective for this purpose.

Complexes of Pd(II) with pyridine derivatives have been identified as efficient catalysts for the reduction of nitro compounds to amines. nih.govnih.govacs.org The performance of the catalyst can be tuned by modifying the substituents on the pyridine ring, which alters the electronic properties of the metal center. nih.gov Although direct studies utilizing this compound in this context are limited, its ability to act as a bidentate or tridentate ligand suggests it could form stable and active palladium complexes suitable for this catalytic reduction. The synthesis of amines via the hydrogenation of aromatic nitro compounds is a well-established method, often employing heterogeneous catalysts like palladium on carbon (Pd/C) with a hydrogen source. rasayanjournal.co.in The design of specific ligands, such as those derived from this compound, could offer enhanced selectivity and activity in homogeneous systems.

Hydroformylation Reactions

Hydroformylation, or the oxo process, involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene to form aldehydes. researchgate.net This process is one of the most significant industrial applications of homogeneous catalysis. Rhodium complexes, in particular, are known for their high activity and selectivity.

The outcome of rhodium-catalyzed hydroformylation is highly dependent on the nature of the ligands coordinated to the metal center. mt.com Bidentate phosphorus ligands are predominantly used to control both regioselectivity (linear vs. branched aldehyde) and enantioselectivity. researchgate.net this compound serves as an ideal precursor for the synthesis of chiral bidentate ligands. The two hydroxyl groups can be readily reacted with chlorophosphines or similar reagents to create diphosphite, diphosphonite, or diphosphinite ligands. These P,P-type ligands can chelate to a rhodium center, creating a well-defined chiral environment for asymmetric hydroformylation. While specific examples detailing the use of ligands derived from this compound are not widely reported, the strategy is well-precedented for other diols. For instance, studies on the asymmetric hydroformylation of aniline derivatives have noted that substrates containing an electron-deficient pyridine ring can lead to products with good enantioselectivity (87% ee). nih.gov

Metal-Organic Frameworks (MOFs) Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area and tunable pore environments make them excellent candidates for heterogeneous catalysis. d-nb.info

A direct derivative of this compound, Pyridine-2,3-dicarboxylic acid (2,3-pdca), has been successfully used as an organic linker to construct catalytically active MOFs. nih.govacs.org In one study, solvothermal reactions of 2,3-pdca with various metal salts yielded a series of one-dimensional (1D) coordination polymers, [M(2,3-pdca)(H₂O)₂]n where M = Zn(II), Cd(II), and Co(II). nih.govacs.org

These MOFs have been demonstrated to be efficient and reusable heterogeneous catalysts for important organic transformations under mild conditions. nih.govacs.org

Knoevenagel Condensation: The condensation of an aldehyde with an active methylene (B1212753) compound.

C-H Bond Activation: Specifically, the oxidative conversion of benzaldehyde to benzoic anhydride.

The catalytic activity of these MOFs was evaluated in the Knoevenagel condensation between various aldehydes and malononitrile. The results showed high product yields, demonstrating the effectiveness of the framework as a catalyst. The reusability of the catalyst was also confirmed, with minimal loss of activity over several cycles. acs.org

Below is a table summarizing the catalytic performance of the Zn(II)-based coordination polymer [Zn(2,3-pdca)(H₂O)₂]n in the Knoevenagel condensation reaction. acs.org

Substrate (Aldehyde)ProductTime (h)Yield (%)
Benzaldehyde2-Benzylidenemalononitrile598
4-Methylbenzaldehyde2-(4-Methylbenzylidene)malononitrile696
4-Nitrobenzaldehyde2-(4-Nitrobenzylidene)malononitrile499
4-Chlorobenzaldehyde2-(4-Chlorobenzylidene)malononitrile597
4-Hydroxybenzaldehyde2-(4-Hydroxybenzylidene)malononitrile695

Advanced Spectroscopic and Computational Characterization of Pyridine 2,3 Dimethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Pyridine-2,3-dimethanol, 1H and 13C NMR are the most relevant methods, providing a complete map of the proton and carbon framework.

Chemical Shift Analysis and Structural Elucidation

The precise chemical shifts in the 1H and 13C NMR spectra are critical for confirming the structure of this compound. The substitution pattern on the pyridine (B92270) ring is the primary determinant of the aromatic proton and carbon shifts.

In the 1H NMR spectrum, the proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to have the largest downfield shift. The H-4 and H-5 protons will exhibit chemical shifts and coupling constants consistent with their positions relative to each other and the substituents. The two methylene (B1212753) groups (-CH2OH) at positions 2 and 3 will likely have slightly different chemical shifts due to the asymmetric environment of the pyridine ring.

In the 13C NMR spectrum, the carbons directly bonded to the nitrogen (C-2 and C-6) are typically deshielded. The presence of the hydroxymethyl groups at C-2 and C-3 introduces further complexity. These electron-withdrawing, yet potentially resonance-donating, groups will influence the electronic distribution around the ring, affecting the chemical shifts of all five ring carbons (C-2, C-3, C-4, C-5, C-6). The two methylene carbons will appear in the 60-65 ppm range, typical for carbons attached to an aromatic ring and a hydroxyl group.

Below are the predicted NMR data for this compound based on established substituent effects in pyridine systems.

Predicted 1H and 13C NMR Chemical Shifts for this compound (in DMSO-d6).
Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)1H Multiplicity
2-~158.5-
3-~136.0-
4~7.80~137.5dd
5~7.35~122.0dd
6~8.50~148.0dd
2-CH2~4.70~62.5s
3-CH2~4.60~60.0s
OH (x2)~5.40-br s

HSQC and Other 2D NMR Techniques

Two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of NMR signals. A Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it correlates proton signals with the carbon atoms to which they are directly attached. figshare.com

For this compound, an HSQC spectrum would show the following key correlations:

The proton signal at ~8.50 ppm would correlate with the carbon signal at ~148.0 ppm, confirming their assignment to H-6 and C-6, respectively.

The proton signal at ~7.80 ppm would correlate with the carbon signal at ~137.5 ppm, assigning them to H-4 and C-4.

The proton signal at ~7.35 ppm would correlate with the carbon signal at ~122.0 ppm, assigning them to H-5 and C-5.

The methylene proton signal at ~4.70 ppm would correlate with the carbon signal at ~62.5 ppm (2-CH2).

The methylene proton signal at ~4.60 ppm would correlate with the carbon signal at ~60.0 ppm (3-CH2).

Other 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could further confirm the structure by showing correlations between coupled protons (COSY) and long-range (2-3 bond) correlations between protons and carbons (HMBC), respectively.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environment.

Vibrational Absorption Bands and Functional Group Identification

The IR and Raman spectra of this compound are dominated by vibrations associated with the hydroxyl groups, the pyridine ring, and the C-H bonds.

O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm-1, which is characteristic of the hydrogen-bonded O-H stretching of the two alcohol functional groups. libretexts.org

Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm-1 (e.g., 3010-3100 cm-1), corresponding to the stretching vibrations of the C-H bonds on the pyridine ring. pw.edu.pl

Aliphatic C-H Stretching: Absorptions due to the methylene (-CH2-) groups are expected just below 3000 cm-1 (e.g., 2850-2960 cm-1). pressbooks.pub

Pyridine Ring Vibrations (C=C and C=N Stretching): The pyridine ring gives rise to a series of characteristic bands in the 1400-1650 cm-1 region. researchgate.net These are due to complex stretching vibrations of the C=C and C=N double bonds within the aromatic ring. Key bands are often observed near 1600, 1580, 1480, and 1440 cm-1.

C-O Stretching: A strong band corresponding to the C-O stretching vibration of the primary alcohol groups is expected in the 1000-1050 cm-1 region.

The Raman spectrum provides complementary information. The pyridine ring breathing modes, typically appearing as strong, sharp bands around 1000-1030 cm-1, are often prominent in the Raman spectrum. ethz.chsemi.ac.cn

Characteristic IR Absorption Bands for this compound.
Frequency Range (cm-1)Vibration TypeFunctional GroupIntensity
3600-3200O-H StretchAlcoholStrong, Broad
3100-3010C-H StretchAromatic (Pyridine)Medium
2960-2850C-H StretchAliphatic (-CH2-)Medium
1610-1580C=C / C=N Ring StretchPyridine RingMedium-Strong
1480-1430C=C / C=N Ring StretchPyridine RingMedium-Strong
1050-1000C-O StretchPrimary AlcoholStrong

Correlation with Molecular Structure

The combination of vibrational bands observed in the IR and Raman spectra serves as a molecular fingerprint, confirming the presence of the key structural components of this compound. The broad O-H stretch is definitive evidence for the alcohol groups, and its broadness indicates intermolecular hydrogen bonding in the sample. The pattern of absorptions in the 1400-1650 cm-1 region is diagnostic for the substituted pyridine ring. The presence of both aromatic (>3000 cm-1) and aliphatic (<3000 cm-1) C-H stretching bands confirms the existence of both the pyridine ring and the methylene linkers. Finally, the strong C-O stretching band further corroborates the primary alcohol functionalities. Together, these vibrational data provide a cohesive picture that strongly supports the proposed molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is primarily governed by the pyridine ring, which acts as the principal chromophore.

The electronic spectrum of pyridine-based compounds typically displays absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense. The n → π* transition, involving the promotion of an electron from a non-bonding orbital (on the nitrogen atom) to a π* antibonding orbital, is typically weaker in intensity. libretexts.org

While specific experimental molar absorptivity (ε) values for this compound are not extensively documented in publicly available literature, the expected electronic transitions can be inferred from pyridine and its other derivatives. Pyridine itself exhibits absorption maxima around 250-262 nm. ysu.am The introduction of hydroxymethyl substituents at the 2- and 3-positions is expected to cause a slight shift in these absorption bands (a solvatochromic shift) due to electronic and steric effects, but the fundamental transitions of the pyridine chromophore will be preserved.

For comparison, the related isomer, Pyridine-2,6-dimethanol, shows intense absorption peaks in the UV region that are assigned to the π-π* transitions of the pyridine system. researchgate.net It is anticipated that this compound would exhibit a similar profile.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Expected Wavelength (λmax) Range Expected Intensity
π → π* 250 - 270 nm High

Note: This table is based on the known spectroscopic behavior of pyridine derivatives; precise values require experimental measurement.

Pyridine and its derivatives can participate in charge-transfer (CT) interactions, acting as electron donors in the formation of CT complexes with suitable electron acceptors. nih.govmdpi.com The nitrogen atom's lone pair and the π-electron system of the pyridine ring are the primary sites for donation. rsc.org The formation of such complexes can be observed spectroscopically by the appearance of a new, broad absorption band at a longer wavelength, which is absent in the spectra of the individual donor or acceptor molecules. mdpi.com

In the context of this compound, the electron-donating character of the hydroxymethyl groups could subtly influence the energy of the charge-transfer band compared to unsubstituted pyridine. These interactions are significant in various chemical and biological processes and can be studied by observing the spectral shifts upon complexation with known π-acceptors like quinones or nitroaromatic compounds. mdpi.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound (C₇H₉NO₂) is 139.15 g/mol .

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. chemguide.co.uk

For this compound, the molecular ion peak ([M]⁺˙) would be expected at m/z = 139. The fragmentation is likely to proceed through pathways that lead to stable ions or neutral losses. Key fragmentation routes would involve the hydroxymethyl substituents and the pyridine ring.

Predicted Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to a peak at m/z = 122.

Loss of formaldehyde (B43269) (CH₂O): [M - 30]⁺, resulting from rearrangement and cleavage of a hydroxymethyl group, giving a peak at m/z = 109.

Cleavage of the C-C bond between the ring and a hydroxymethyl group: Loss of a •CH₂OH radical, [M - 31]⁺, producing a peak at m/z = 108. This would be a very common fragmentation for benzylic-type alcohols.

Loss of water (H₂O): [M - 18]⁺, a common fragmentation for alcohols, leading to a peak at m/z = 121.

Fragmentation of the pyridine ring: Cleavage of the aromatic ring can lead to smaller fragments, though the stability of the ring makes this less favorable than side-chain fragmentation.

The relative abundance of these fragment ions depends on their stability. libretexts.orgdocbrown.info The ion at m/z 108 is predicted to be particularly stable due to the formation of a pyridinium-stabilized cation.

Table 2: Predicted Key Fragment Ions for this compound in EI-MS

m/z Proposed Fragment Neutral Loss
139 [C₇H₉NO₂]⁺˙ (Molecular Ion)
122 [C₇H₈NO]⁺ •OH
121 [C₇H₇NO]⁺˙ H₂O
109 [C₆H₇N]⁺˙ CH₂O

Note: This table represents predicted fragmentation patterns based on chemical principles. chemguide.co.uklibretexts.org

Soft ionization techniques like Electrospray Ionization (ESI), often coupled with high-resolution mass analyzers such as Quadrupole Time-of-Flight (QTOF), are used for accurate mass determination and structural analysis, particularly for polar molecules. frontiersin.org

For this compound, ESI in positive ion mode would readily produce the protonated molecule, [M+H]⁺, at m/z = 140. Due to the basicity of the pyridine nitrogen, this ion would be formed with high efficiency. ESI is a much softer technique than EI, so the molecular ion adduct ([M+H]⁺) would be the base peak with minimal fragmentation in a standard MS scan. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 140) could be performed to induce fragmentation. This controlled fragmentation would likely involve the loss of stable neutral molecules like water (H₂O) or formaldehyde (CH₂O), providing further structural confirmation. frontiersin.org

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the molecular properties of compounds like this compound. nih.gov

DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles between the pyridine ring and the hydroxymethyl substituents.

Predict Spectroscopic Properties: While not a substitute for experimental data, computational methods can predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra), which can aid in the interpretation of experimental results. nih.gov

Analyze Electronic Structure: Calculations can map the distribution of electron density and determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. mdpi.com

Map Electrostatic Potential (ESP): An ESP map can identify the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atom would be an electron-rich (nucleophilic) site, while the hydroxyl protons would be electron-poor (electrophilic) sites, guiding an understanding of its intermolecular interactions. nih.gov

While specific computational studies on this compound are not widely published, research on similar pyridine derivatives demonstrates the power of DFT in elucidating structure-property relationships. nih.govmdpi.com Such studies would be crucial for a comprehensive understanding of the chemical behavior of this compound.

Table of Mentioned Compounds

Compound Name
This compound
Pyridine
Pyridine-2,6-dimethanol
Formaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the molecular geometry and electronic properties of compounds. DFT calculations allow for the accurate prediction of various molecular attributes by approximating the exchange-correlation energy, which accounts for electron correlation effects at a manageable computational cost.

Geometry optimization is a fundamental application of DFT, used to determine the most stable three-dimensional arrangement of atoms in a molecule. This process involves finding the minimum energy conformation by calculating forces on the atoms and iteratively adjusting their positions. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyridine Derivative (Pyridine-2,6-dicarbonyl dichloride) Calculated by DFT

ParameterBond/AngleCalculated Value
Bond LengthC-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-C (substituent)~1.50 Å
C=O~1.18 Å
C-Cl~1.78 Å
Bond AngleC-N-C (ring)~117°
C-C-C (ring)~120°
N-C-C (substituent)~115°
O=C-Cl~123°

Note: The data in this table is illustrative for a related compound and not for this compound.

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

DFT calculations are widely used to determine these electronic parameters. For pyridine derivatives, the HOMO is typically localized on the pyridine ring and any electron-donating substituents, while the LUMO is often distributed over the pyridine ring and electron-withdrawing groups. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 2: Representative Electronic Properties of a Pyridine Derivative Calculated by DFT

PropertyValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5
Ionization Potential6.5 to 7.5
Electron Affinity1.0 to 2.0

Note: These values are representative for pyridine derivatives and may not reflect the exact values for this compound.

Theoretical vibrational analysis using DFT is a valuable tool for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, researchers can predict the positions of vibrational bands and assign them to specific molecular motions, such as stretching, bending, and torsional modes.

For pyridine-containing compounds, characteristic vibrational modes include C-H stretching in the aromatic ring, C=C and C=N ring stretching, and in-plane and out-of-plane C-H bending vibrations. The presence of the dimethanol substituents in this compound would introduce additional characteristic frequencies, such as O-H stretching, C-O stretching, and various bending modes associated with the methanol (B129727) groups. A study on pyridine-2,6-dicarbonyl dichloride demonstrated that DFT calculations can accurately predict vibrational wavenumbers that correlate well with experimental FT-IR and FT-Raman spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for a Pyridine Derivative

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch~3400-3600
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Aliphatic)~2850-2960
C=N Stretch (Ring)~1570-1600
C=C Stretch (Ring)~1430-1500
C-O Stretch~1000-1260

Note: These are typical frequency ranges and the actual values for this compound would require specific calculations.

Spin density analysis is a computational technique used to visualize the distribution of unpaired electron spin in a molecule, which is particularly relevant for radical species or molecules in triplet electronic states. This analysis helps to identify the regions of a molecule that are most likely to be involved in radical reactions. While this compound in its ground state is a closed-shell molecule with no unpaired electrons, spin density analysis would be crucial for understanding its behavior in radical-mediated processes or upon electronic excitation to a triplet state. For instance, in a study of a dinuclear tin(II) complex stabilized by pyridine-2,6-dimethanol, spin density plots from DFT calculations were used to support the +2 oxidation state of the tin metal centers.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction.

While no specific molecular docking studies featuring this compound as the ligand were identified, the general approach involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose. Studies on other pyridine derivatives have successfully employed molecular docking to predict their binding to various biological targets, suggesting that this compound could be a candidate for similar in silico screening against relevant proteins. The presence of hydroxyl groups suggests its potential to form hydrogen bonds with amino acid residues in a protein's active site.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contacts can be identified.

For a molecule like this compound, the hydroxyl groups are expected to be significant contributors to hydrogen bonding (O···H contacts). The pyridine ring can participate in π-π stacking (C···C contacts) and C-H···π interactions. The relative contributions of these and other contacts, such as H···H, N···H, and C···H, would provide a detailed picture of the forces governing the crystal structure. A Hirshfeld surface analysis of a dinuclear tin(II) complex with pyridine-2,6-dimethanol revealed the presence of various H-bonding interactions within the molecule.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Heterocyclic Compound

Intermolecular ContactContribution (%)
H···H35 - 45
O···H / H···O20 - 30
C···H / H···C15 - 25
N···H / H···N5 - 15
C···C (π-π stacking)2 - 8

Note: This table presents typical percentage contributions for a heterocyclic molecule with hydrogen bonding potential and is for illustrative purposes only.

Molecular Dynamics Simulations (Implicit consideration based on reaction mechanisms)

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules, offering insights into the intricate motions and interactions that govern chemical reactions. While direct, extensive MD simulation studies specifically targeting this compound are not widely documented in existing literature, the principles of this technique can be implicitly applied to understand its reactivity and the mechanisms of its formation and subsequent transformations. By examining the reaction pathways, one can infer the dynamic events that are crucial for the reaction to proceed, which are precisely the phenomena that MD simulations are designed to explore.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is frequently used to calculate the optimized geometries, vibrational frequencies, and electronic properties of pyridine derivatives. researchgate.netresearchgate.net These quantum chemical calculations provide a static picture of reactants, products, and transition states. MD simulations complement this by introducing temperature and time, allowing for the exploration of the conformational landscape, solvent effects, and the actual trajectories of atoms as a reaction unfolds. For instance, studies on other pyridine-based systems have successfully used MD simulations to investigate their orientation and positioning in different environments, such as biological membranes, which is crucial for their function. nih.gov

Implicit Role of MD in Synthesis Reactions

The synthesis of this compound typically involves the reduction of a precursor molecule, such as Pyridine-2,3-dicarboxylic acid or its corresponding esters or aldehydes. pipzine-chem.com A common method is the reduction of Pyridine-2,3-dicarboxaldehyde with a reducing agent like sodium borohydride (B1222165). pipzine-chem.com

Key Synthesis Reaction: Pyridine-2,3-dicarboxaldehyde + 2 NaBH₄ → this compound

MD simulations can provide a deeper understanding of this mechanism in several ways:

Solvent Dynamics: The simulation can model the explicit solvent molecules (e.g., water or ethanol) and their interactions with the substrate and the reducing agent. The solvation shell dynamics can significantly influence the reaction rate and pathway.

Conformational Sampling: The two aldehyde groups in the precursor have rotational freedom. MD simulations can explore the preferred conformations of the molecule in solution, identifying the most populated states that are poised for reaction. This is critical as the accessibility of the carbonyl carbons to the hydride ion is conformation-dependent.

Reactant Approach: Simulations can map the free energy landscape of the sodium borohydride approaching the aldehyde groups. This can help identify potential energy barriers and the most favorable trajectories for the hydride transfer, which is the key step in the reduction.

The following table summarizes parameters in the synthesis of this compound that can be investigated through MD simulations.

Parameter Insight from MD Simulation Relevance to Reaction Mechanism
Substrate Conformation Determines the relative orientation and accessibility of the two functional groups (e.g., dicarboxaldehyde).Influences steric hindrance and the sequence of reduction events.
Solvent Shell Structure Characterizes the arrangement of solvent molecules around the reacting functional groups.Affects the stability of reactants and transition states; can mediate proton transfers.
Ion Pairing/Coordination Models the interaction between the reducing agent (e.g., NaBH₄) and the substrate.Elucidates the mechanism of hydride delivery to the carbonyl carbon.
Free Energy Profile Calculates the potential of mean force along the reaction coordinate (e.g., hydride-carbon distance).Identifies transition states and activation energy barriers for the reduction steps.

Implicit Role of MD in Subsequent Reactions

The reactivity of this compound is characterized by the pyridine ring and its two hydroxymethyl substituents. The two hydroxyl groups can undergo typical alcohol reactions such as oxidation or esterification, and their proximity allows the molecule to act as a bidentate ligand in coordination chemistry. pipzine-chem.com

MD simulations can offer implicit understanding of these reactions:

Side Chain Flexibility: The two methanol groups are flexible. MD simulations can reveal the dynamic range of motion of these side chains, including the probability of intramolecular hydrogen bonding between them. This dynamic behavior is crucial for its function as a chelating agent, as the molecule must adopt a specific conformation to bind a metal ion effectively.

Interaction with Catalysts: In catalyzed reactions, such as oxidation, MD simulations can model the docking of this compound to the active site of a catalyst. This can illuminate the specific interactions that orient the molecule for efficient transformation.

The table below outlines how MD simulations can implicitly characterize reactions involving this compound.

Reaction Type Dynamic Process Insight from MD Simulation
Chelation/Coordination Conformational rearrangement to bind a metal ion.Characterization of the "pre-organization" energy and preferred binding conformations.
Esterification Approach of an acylating agent to one or both hydroxyl groups.Free energy profile of the reaction, including solvent effects on the tetrahedral intermediate.
Oxidation Interaction with an oxidizing agent or catalyst surface.Preferred binding modes and orientation of the hydroxymethyl groups for oxidation.
N-Protonation/Alkylation Solvent reorganization around the pyridine nitrogen.Understanding the role of the solvent in stabilizing the resulting pyridinium (B92312) ion.

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework.

While pyridine (B92270) derivatives are extensively used as linkers in MOF synthesis, specific examples of MOFs constructed directly from the intact Pyridine-2,3-dimethanol molecule as the primary organic linker are not prominently detailed in current research literature. However, the compound serves as a crucial precursor for other functionalized linkers used in MOF assembly. For instance, this compound can be oxidized to form Pyridine-2,3-dicarbaldehyde, a versatile precursor noted for its role in constructing coordination polymers and MOFs . The aldehyde functional groups, along with the pyridine nitrogen, can effectively coordinate with metal ions to form stable, multidimensional structures . The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are combined in a suitable solvent and heated to induce crystallization.

The structural topology of a MOF is defined by the connectivity of its nodes (metal clusters and linkers). Although specific MOFs using this compound are not detailed, its derivatives, like other pyridine-based dicarboxylates or dicarbaldehydes, are known to form various network topologies. The final topology is influenced by the coordination geometry of the metal ion and the disposition of the binding sites on the organic linker. For related pyridine isomers, such as pyridine-2,6-dimethanol (in its deprotonated form) used in conjunction with other linkers, topologies including square lattice (sql) for 2D frameworks and primitive cubic (pcu) for 3D frameworks have been successfully synthesized. These structures are built from trinuclear secondary building units that connect to form the extended network. The specific geometry of the this compound isomer would be expected to yield distinct framework topologies based on its unique bond angles.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions that bind them. Self-assembly is a key process in this field, where molecules spontaneously form ordered structures.

Multiheteroaromatic macrocycles are large cyclic molecules containing multiple aromatic rings with different heteroatoms. These structures are of significant interest for their ability to act as hosts in host-guest chemistry, recognizing and binding specific ions or molecules. While the direct application of this compound in the synthesis of such macrocycles is not extensively documented in the available literature, its structure provides potential for such applications. The two methanol (B129727) groups can be derivatized or used as reactive sites to connect with other molecular fragments, while the pyridine nitrogen provides a key coordination site, making it a candidate for designing complex, pre-organized host structures.

The development of functional materials based on supramolecular principles relies on the precise control of intermolecular interactions. This compound's capacity for hydrogen bonding (via its -OH groups) and metal coordination (via its nitrogen atom) makes it a potentially valuable component in the design of self-assembling systems. These interactions can be programmed to direct the formation of gels, liquid crystals, or other ordered materials. However, specific research detailing the use of this compound to create such functional supramolecular materials is not widely available.

Polymerization Research (General pyridine derivative application)

Pyridine and its derivatives are widely employed in polymerization research, contributing to the synthesis of a diverse range of functional polymers. Their roles span from acting as catalysts and monomers to functional additives that impart specific properties to the final material.

Pyridine-containing polymers are recognized as promising materials for a variety of uses, including the capture of contaminants and the self-assembly of block copolymers researchgate.net. For instance, Poly(vinyl pyridine)s have been explored for their utility in metal absorption and as supports for recyclable reagents in various chemical reactions researchgate.net.

In another application, pyridine derivatives can be used to control reaction kinetics, acting as inhibitors or retarding agents in the photoinduced cationic polymerization of materials like epoxides researchgate.net. The nitrogen atom's basicity allows it to interact with cationic species, thereby modulating the polymerization rate.

Furthermore, the pyridine moiety can be incorporated into polymer structures to enhance their physical and functional properties. In one study, pyridine was grafted onto acrylic acid-styrene copolymers using the Hantzsch reaction mdpi.com. This modification resulted in polymers with enhanced thermal stability and strong blue fluorescence mdpi.com. The presence of the pyridine group can also confer valuable biological properties, such as antimicrobial activity mdpi.com. In the field of medicinal chemistry, certain pyridine derivatives have been investigated for their ability to inhibit the polymerization of biological macromolecules, such as tubulin, which is a target in cancer therapy rsc.org.

Table 1: Applications of Pyridine Derivatives in Polymerization Research

Application Area Role of Pyridine Derivative Example Key Findings
Reaction Control Inhibitor/Retarding Agent Control of epoxide polymerization Allows for good control of cationic photopolymerization reactions researchgate.net.
Functional Polymers Monomer/Support Poly(vinyl pyridine)s (PVP) Used for metal absorption and as a support for recyclable reagents researchgate.net.
Polymer Modification Grafted Functional Group Pyridine-grafted acrylic acid-styrene copolymers Enhanced thermal stability, fluorescence, and antimicrobial properties mdpi.com.
Biomedical Polymerization Inhibitor Tetrahydrothieno[2,3-c]pyridine derivatives Exhibit anti-proliferative activity by potentially inhibiting tubulin polymerization rsc.org.

Medicinal Chemistry and Biological Activity Structure Activity Relationship Focus

Pyridine-2,3-dimethanol as a Scaffold in Drug Discovery

The utility of this compound as a building block in medicinal chemistry stems from the inherent properties of its core components: the pyridine (B92270) ring and the two hydroxymethyl substituents. The pyridine ring provides a rigid, aromatic core with a specific nitrogen atom that can engage in crucial interactions with biological targets, while the dimethanol groups offer versatile points for chemical modification, influencing both the molecule's physical properties and its biological function.

The pyridine ring is a ubiquitous structural motif in a vast number of natural products, vitamins (such as niacin and vitamin B6), and coenzymes. rsc.org Its prevalence extends significantly into synthetic pharmaceuticals, making it one of the most important heterocyclic scaffolds in medicinal chemistry. rsc.orgnih.gov The pyridine nucleus is a key component in more than 7000 existing drug molecules of medicinal importance and is consistently incorporated into a diverse range of FDA-approved drugs. rsc.org This widespread use is a testament to its "privileged" status, attributed to its ability to interact favorably with a wide array of biological targets. rsc.org

The nitrogen atom in the pyridine ring is a key feature, acting as a hydrogen bond acceptor and imparting a degree of basicity and polarity to the molecule. nih.gov This allows pyridine-containing compounds to form critical interactions with amino acid residues in enzyme active sites or receptor binding pockets. Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, another common binding force in drug-receptor complexes. The pyridine scaffold is found in drugs treating a wide spectrum of diseases, from cancer and viral infections to cardiovascular and central nervous system disorders. nih.gov

Pharmacological Activity: The pyridine ring is associated with a broad range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive effects. nih.govnih.gov The specific activity is dictated by the substitution pattern on the ring. The nitrogen atom can be crucial for target binding, and its position within the ring can determine selectivity for different biological targets.

Physicochemical Properties: From a drug design perspective, the pyridine ring offers several advantages for optimizing physicochemical properties.

Solubility: The nitrogen atom can be protonated at physiological pH, which can significantly enhance the aqueous solubility of a drug molecule. Improved solubility is often a critical factor for oral bioavailability. nih.gov

Metabolic Stability: Strategic placement of a pyridine ring can improve a compound's metabolic stability. For instance, replacing a metabolically labile phenyl ring with a pyridine ring has been shown to dramatically decrease metabolic degradation, leading to a longer half-life in the body. nih.govresearchgate.net

Permeability and Protein Binding: The introduction of a pyridine moiety can modulate a molecule's ability to cross biological membranes and can be used to fine-tune plasma protein binding, both of which are critical pharmacokinetic parameters. nih.govresearchgate.net

The this compound scaffold specifically possesses two hydroxyl groups, which are excellent hydrogen bond donors and acceptors. These groups significantly increase the polarity of the molecule and provide reactive handles for further chemical derivatization to explore structure-activity relationships.

Structure-Activity Relationships (SARs)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR studies would focus on how modifications to the pyridine ring or the dimethanol groups affect the compound's potency, selectivity, and pharmacokinetic properties.

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring. While specific SAR data for this compound is not extensively published, general principles derived from other pyridine-based compounds can be extrapolated.

For example, in studies on antiproliferative pyridine derivatives, it has been observed that the presence of certain functional groups enhances activity. nih.gov Small, electron-donating groups that can participate in hydrogen bonding are often beneficial.

Table 1: General Influence of Pyridine Substituents on Antiproliferative Activity

Substituent Group General Effect on Activity Rationale
Methoxy (B1213986) (-OCH₃) Enhances activity Increases electron density, can act as H-bond acceptor. nih.gov
Hydroxyl (-OH) Enhances activity Acts as both H-bond donor and acceptor. nih.gov
Amino (-NH₂) Enhances activity Acts as H-bond donor, can be protonated. nih.gov
Halogens (F, Cl, Br) Often decreases activity Can alter electronic properties and may introduce unfavorable steric bulk. nih.gov

For the this compound scaffold, modifications could involve:

Ring Substitutions: Introducing small alkyl, alkoxy, or amino groups at the 4, 5, or 6 positions of the pyridine ring to probe the steric and electronic requirements of the target's binding pocket.

Modification of Methanol (B129727) Groups: Esterification or etherification of one or both hydroxyl groups to create prodrugs or to modulate lipophilicity and cell permeability. For instance, converting the hydroxyls to ethers could decrease polarity and potentially improve brain penetration.

Derivatization of these hydroxyls would be a primary strategy to modulate properties. For example, converting the diol to a diether or diester would increase lipophilicity, which could enhance membrane permeability but might decrease aqueous solubility. The choice of ether or ester (e.g., methyl ether vs. benzyl (B1604629) ether) would allow for fine-tuning of these properties.

The art of drug design often involves a delicate balancing act of various molecular properties to achieve the desired therapeutic effect. The this compound scaffold offers multiple avenues for this modulation.

Polarity and Lipophilicity: Lipophilicity, often measured as logP (the partition coefficient between octanol (B41247) and water), is a critical parameter for drug absorption and distribution. The parent this compound is a polar molecule due to its two hydroxyl groups and the pyridine nitrogen.

To decrease polarity (increase lipophilicity), the hydroxyl groups can be capped with non-polar groups (e.g., conversion to methyl ethers).

To increase polarity (decrease lipophilicity), more polar functional groups could be introduced, or the existing hydroxyls could be used to link to polar moieties like sugars or amino acids.

Hydrogen Bonding: The ability to form hydrogen bonds is crucial for drug-receptor interactions. The pyridine nitrogen is a hydrogen bond acceptor. nih.gov The two hydroxyl groups of this compound are both hydrogen bond donors and acceptors. This rich hydrogen bonding capability can be precisely modulated.

Converting a hydroxyl group to a methoxy group removes a hydrogen bond donor while retaining an acceptor.

Replacing a hydroxyl with a fluorine atom can sometimes act as a bioisostere that acts as a weak hydrogen bond acceptor but removes the donor capability entirely.

This ability to systematically modify the scaffold allows medicinal chemists to fine-tune the molecule's properties, optimizing its interaction with its biological target while simultaneously improving its drug-like characteristics, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Specific Biological Activities of Pyridine-Containing Compounds (General to pyridine derivatives, with potential relevance to this compound)

The pyridine scaffold is a fundamental structural motif in a vast array of biologically active compounds. chemijournal.com Its presence is integral to numerous synthetic drugs and natural products, conferring a range of pharmacological properties. arabjchem.org The unique electronic characteristics, synthetic accessibility, and capacity for biological activity make pyridine derivatives a significant area of research in medicinal chemistry. ijsat.org This section will explore the diverse biological activities of pyridine-containing compounds, with a focus on their antitumor, antimicrobial, and anti-inflammatory effects, providing a contextual basis for the potential relevance of this compound.

Antitumor/Anticancer Activity.ijsat.org

Pyridine derivatives have demonstrated significant potential in the development of anticancer agents. ijsat.org Their mechanisms of action are diverse, targeting various molecular pathways involved in cancer progression. ijsat.org These compounds have shown efficacy against a broad spectrum of cancer cell lines, underscoring their importance in oncological research. ijsat.org

The cytotoxic effects of pyridine derivatives have been evaluated against numerous human cancer cell lines. For instance, some novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity against cell lines derived from colon cancer (HCT-116), breast cancer (MCF-7), leukemia (Jurkat, HL-60), lung cancer (A549), ovarian cancer (SK-OV-3), and cervical cancer (KB3-1). mdpi.com One particular compound demonstrated an IC50 of 0.57 µM in HL-60 cells, indicating potent activity. mdpi.com

Other studies have reported the efficacy of pyridine derivatives against liver cancer (HepG2) and breast cancer (MCF-7) cells. nih.gov For example, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one was found to be more active in inhibiting the proliferation of HepG2 cells, with an IC50 value of 4.5±0.3 µM. nih.gov Similarly, pyridine-urea derivatives have exhibited strong inhibitory activity against MCF-7 cells, with IC50 values surpassing those of the standard drug doxorubicin. ijsat.org

The table below summarizes the activity of various pyridine derivatives against different cancer cell lines.

Compound ClassCancer Cell LineActivityReference
Pyridine-Thiazole HybridsHL-60 (Leukemia)IC50 = 0.57 µM mdpi.com
Pyridone DerivativeHepG2 (Liver Cancer)IC50 = 4.5±0.3 µM nih.gov
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)Potent inhibitory activity ijsat.org
Pyridine AnalogsHCT-116 (Colon)Potent growth inhibitors arabjchem.org
Pyridine DerivativesA549 (Lung)Significant cytotoxicity chemijournal.com
Pyridine-ThiazolidinonesHepG2 (Liver)Outperformed doxorubicin chemijournal.com

A key mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of various enzymes crucial for tumor growth and survival. chemijournal.com These compounds have been shown to target a range of kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis. ijsat.org Inhibition of VEGFR-2 phosphorylation disrupts the blood supply to tumors, thereby impeding their growth. ijsat.org

Furthermore, pyridine derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a role in the epigenetic regulation of gene expression. ijsat.org HDAC inhibition can lead to the re-expression of tumor suppressor genes, inducing apoptosis and halting tumor progression. ijsat.org Other targeted enzymes include human carbonic anhydrases IX and XII, which are associated with tumor metabolism and proliferation. chemijournal.comijsat.org The ability of pyridine derivatives to inhibit tubulin polymerization, a process essential for cell division, is another important anticancer mechanism. chemijournal.comrsc.org

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Pyridine derivatives have been shown to trigger apoptosis in cancer cells through various pathways. researchgate.net For example, some anticancer pyridines induce G2/M cell cycle arrest and apoptosis in liver and breast cancer cells by upregulating p53 and JNK. nih.gov

In human colon cancer cells (HCT-116), certain coumarin-pyridine hybrids have been found to detain the cell cycle in the G2/M phase, leading to apoptotic cell death, which is associated with an increase in caspase-3 activity. arabjchem.org Mechanistic studies have revealed that some pyridine derivatives can induce apoptosis in prostate cancer cells (PC-3) through mitochondria-related pathways, leading to the activation of caspases-3 and -9, and PARP. researchgate.net Another study on a novel pyridine derivative, compound 9a, showed that it induced apoptosis in MCF-7 cells by upregulating the expression of p53, Bax, and Caspase-3, while down-regulating the anti-apoptotic protein Bcl-2. qu.edu.qaqu.edu.qa

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The pyridine nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activity. nih.gov These derivatives have been investigated for their efficacy against various pathogenic bacteria, fungi, and viruses. nih.govsemanticscholar.org

Several studies have highlighted the antibacterial potential of novel pyridine derivatives. For instance, a series of pyridine derivatives containing an imidazo[2,1-b] ijsat.orgnih.govnih.govthiadiazole moiety showed moderate to high antibacterial activity, with one compound exhibiting an MIC of 0.5 μg/mL, twice the activity of the control drug gatifloxacin. nih.gov Another study reported that ruthenium complexes with pyridine derivatives displayed antibacterial activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella enteritidis. tandfonline.com

In terms of antifungal activity, some of the aforementioned imidazo[2,1-b] ijsat.orgnih.govnih.govthiadiazole pyridine derivatives demonstrated activity equivalent to the positive control fluconazole (B54011) against Candida albicans. nih.gov The versatility of the pyridine scaffold allows for the development of compounds with dual antibacterial and antifungal properties. nih.gov

The table below provides examples of the antimicrobial activity of pyridine derivatives.

Compound ClassMicroorganismActivityReference
Imidazo[2,1-b] ijsat.orgnih.govnih.govthiadiazole Pyridine DerivativeBacteriaMIC = 0.5 μg/mL nih.gov
Ruthenium-Pyridine ComplexStaphylococcus aureusMIC = 0.63 mg/mL tandfonline.com
Imidazo[2,1-b] ijsat.orgnih.govnih.govthiadiazole Pyridine DerivativeCandida albicansMIC = 8 μg/mL nih.gov
Ruthenium-Pyridine ComplexCandida albicansMIC = 0.31 mg/mL tandfonline.com

Anti-inflammatory Effects

Pyridine derivatives have also been recognized for their anti-inflammatory properties. ijsdr.org The mechanisms underlying these effects are varied and can involve the inhibition of key enzymes in the inflammatory pathway. nih.gov

Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess anti-inflammatory effects, which may be related to their iron-chelating properties. nih.govresearchgate.net Since key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, the chelation of iron by these compounds could interfere with their activity. nih.govresearchgate.net Studies using carrageenan-induced paw edema and croton oil-induced ear edema models in mice have demonstrated the significant anti-inflammatory activity of these derivatives. nih.govresearchgate.net

Furthermore, a new class of compounds linking pyridine and thiazole (B1198619) moieties through a hydrazide linkage has been evaluated for anti-inflammatory properties. acs.org The in vitro anti-inflammatory activity, assessed by the inhibition of bovine serum albumin denaturation, showed IC50 values ranging from 46.29 to 100.60 μg/mL. acs.org

Other Pharmacological Properties

The pyridine ring, the core scaffold of this compound, is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. While this compound itself is primarily a synthetic intermediate, its structural motif is integral to derivatives exhibiting a broad spectrum of pharmacological activities. Researchers have extensively modified the pyridine scaffold to develop compounds with potential applications as anticoagulants, cardiotonics, antimalarials, antidepressants, analgesics, anticonvulsants, anti-Alzheimer's agents, anti-ulcer drugs, and antidiabetics.

Anticoagulant Activity : Pyridine derivatives have been investigated as potential anticoagulants. Molecular modeling studies targeting the active site of thrombin, a key enzyme in the blood coagulation cascade, suggest that functionalization at the 3-position of the pyridine ring can enhance anticoagulant activity.

Cardiotonic Activity : Certain substituted 2-pyridyl derivatives, such as 2-pyridyl-6,7-dihydro-3H,5H-pyrrolo[2,3-f]benzimidazol-6-ones, have been identified as a novel class of nonsteroidal cardiotonic agents. These compounds produce a dose-related increase in myocardial contractility with minimal effects on heart rate and blood pressure. Their mechanism of action is distinct from beta-adrenergic stimulation and is associated with the selective inhibition of cardiac phosphodiesterase.

Antimalarial Activity : The pyridine moiety is a common feature in established antimalarial drugs. Numerous studies have focused on synthesizing novel pyridine derivatives to combat drug-resistant strains of Plasmodium falciparum. These compounds often work by inhibiting hemozoin formation, which is crucial for the parasite's detoxification of heme, thereby inducing oxidative stress and mitochondrial dysfunction in the parasite. For instance, certain 3,5-diarylaminopyridines and their pyrazine (B50134) bioisosteres have shown potent in vitro and in vivo antimalarial efficacy.

Antidepressant and Anticonvulsant Activity : The pyridine ring is a key component in compounds designed to treat central nervous system (CNS) disorders. Pyridine derivatives have been developed as antidepressants by targeting serotonin (B10506) receptors (5-HT) and reuptake transporters (SERTs). As anticonvulsants, their mechanisms often involve enhancing GABAergic inhibition or modulating ion channels. For example, N-(2,6-dimethylphenyl)-2,3-pyridinedicarboximide, a derivative conceptually related to the pyridine-2,3-dicarboxylic acid from which this compound can be derived, was found to be highly active against maximal electroshock (MES) induced seizures in animal models. Other synthesized hybrids incorporating pyrazole (B372694) and pyridine motifs have also shown significant anticonvulsant properties.

Analgesic Activity : Some compounds developed for anticonvulsant activity have also been evaluated for antinociceptive (analgesic) properties, as the underlying mechanisms can overlap. For example, certain pyrrolidine-2,5-dione-acetamide derivatives have shown efficacy in models of tonic pain.

Anti-Alzheimer's Activity : Pyridine-based compounds are being actively researched as multi-target agents for Alzheimer's disease (AD). These derivatives are designed to inhibit acetylcholinesterase (AChE), prevent the aggregation of β-amyloid (Aβ) and tau proteins, and chelate metal ions that contribute to oxidative stress in the brain. Pyrazolopyridine hybrids, for example, have demonstrated potent inhibition of both human AChE and butyrylcholinesterase (BuChE), as well as inhibition of GSK3β, tau aggregation, and Aβ aggregation.

Anti-ulcer Activity : Novel pyridine derivatives have been developed that exhibit potent anti-ulcer and antisecretory activity. Some of these compounds have shown greater potency in inhibiting gastric acid secretion than existing drugs like omeprazole. The anti-ulcer effect of compounds like 2-(nicotinoylaminoethanesulfonylamino)pyridine (B1198193) has been attributed to the action of the parent molecule itself.

Antidiabetic Activity : The pyridine scaffold is present in various compounds investigated for the treatment of type 2 diabetes. These derivatives can act through different mechanisms, such as inhibiting α-glucosidase and α-amylase enzymes, which helps to control postprandial hyperglycemia. Other pyridine-containing complexes, such as glycinium [(pyridine-2, 6-dicarboxylato) oxovanadate (V)], have also demonstrated antidiabetic properties in animal models.

Table 1: Pharmacological Activities of this compound Analogs and Derivatives

Pharmacological PropertyExample Derivative Class / CompoundMechanism of Action / Key FindingReference
AnticoagulantPyridine Oximes and SemicarbazonesInhibition of thrombin.
Cardiotonic2-Pyridyl-pyrrolo[2,3-f]benzimidazol-6-onesPositive inotropic activity via selective inhibition of cardiac phosphodiesterase.
Antimalarial3,5-DiarylaminopyridinesInhibition of hemozoin formation, leading to parasite death.
Antidepressant5-Aryl-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridinesInteraction with 5-HT1A receptors.
AnticonvulsantN-(2,6-dimethylphenyl)-2,3-pyridinedicarboximideEffective against maximal electroshock (MES) seizures.
Anti-Alzheimer'sPyrazolopyridine HybridsMulti-target action: AChE/BuChE/GSK3β inhibition, anti-aggregation (Aβ, tau).
Anti-ulcer2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methylsulfinyl}-1H-benzimidazoleInhibition of gastric acid secretion.
AntidiabeticAryl-Substituted Pyrazolo[3,4-b]pyridinesInhibition of α-amylase.

Role in Biomolecular Mimetics and Kinase Hinge-Binding Motifs

The pyridine scaffold, central to this compound, plays a significant role in the design of biomimetic molecules, particularly those that target the ATP-binding site of protein kinases. ATP-competitive kinase inhibitors are a major class of drugs, especially in oncology, and their efficacy often relies on mimicking the interactions of adenine (B156593) with the kinase "hinge" region.

The kinase hinge is a flexible segment of the protein that connects the N- and C-terminal lobes of the catalytic domain and forms the backbone of the ATP-binding pocket. The adenine moiety of ATP forms critical hydrogen bonds with the amide backbone of this hinge region. Many successful kinase inhibitors utilize a heterocyclic core, such as pyridine, to replicate this hydrogen bonding pattern. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while adjacent functional groups can act as hydrogen bond donors, creating the bidentate interaction characteristic of ATP binding.

The structure of this compound, with its pyridine core and two adjacent hydroxymethyl groups, provides a versatile template for developing kinase inhibitors. The pyridine nitrogen can serve as the primary hinge-binding element (hydrogen bond acceptor). The vicinal hydroxymethyl groups at the C2 and C3 positions offer ideal points for chemical modification. These groups can be oxidized to aldehydes or carboxylic acids, or further derivatized to introduce tailored hydrogen bond donors, thereby optimizing the interaction with the hinge region and improving inhibitor potency and selectivity. The ability of the pyridine scaffold to present functional groups in a precise spatial orientation makes it an excellent biomimetic of the purine (B94841) ring of ATP for kinase hinge binding.

Noncanonical DNA-Interacting Compounds

Beyond its role in protein-targeted therapies, the pyridine scaffold is also being explored for its potential to interact with nucleic acids, specifically noncanonical DNA structures. While most DNA exists in the classic double-helical B-form, specific sequences can fold into alternative four-stranded structures known as G-quadruplexes (G4s) and i-motifs (iMs). These structures are found in functionally significant regions of the genome, such as telomeres and gene promoter regions, and are implicated in the regulation of key cellular processes like transcription and replication. Consequently, small molecules that can selectively bind to and stabilize or destabilize these structures are of great interest as potential therapeutic agents, particularly in oncology.

Pyridine derivatives have been rationally designed as ligands for these noncanonical DNA structures. Research has shown that a diol, specifically a pyridine derivative with alcohol groups, can serve as a key precursor in the synthesis of more complex DNA-interacting compounds. In one synthetic pathway, a diol derived from a pyridine scaffold was converted into a diazide. This intermediate was then used in a "click chemistry" reaction to generate a library of bis-triazolyl-pyridine derivatives.

These synthesized compounds were then screened for their ability to interact with G4 and iM DNA. Biophysical studies, including circular dichroism and NMR spectroscopy, confirmed that certain derivatives could effectively bind to these noncanonical structures and alter their thermal stability. This line of research demonstrates the potential utility of the this compound framework as a starting point for creating sophisticated molecules capable of targeting complex DNA architectures, opening up novel avenues for therapeutic intervention.

Advanced Analytical Techniques in Pyridine 2,3 Dimethanol Research

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds like Pyridine-2,3-dimethanol, this typically involves combustion analysis to ascertain the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₇H₉NO₂). A close correlation between the experimental and theoretical values provides strong evidence for the purity and identity of the synthesized compound.

In the broader context of pyridine (B92270) derivatives, elemental analysis is a standard characterization method. For instance, in the synthesis of novel pyridine-based compounds, researchers consistently report elemental analysis data to validate the successful synthesis of their target molecules. While specific elemental analysis data for this compound is not detailed in the provided research, the expected theoretical values are presented below.

**Table 1: Theoretical Elemental Composition of this compound (C₇H₉NO₂) **

Element Symbol Atomic Weight (g/mol) Number of Atoms Total Weight (g/mol) Percentage (%)
Carbon C 12.01 7 84.07 60.42
Hydrogen H 1.008 9 9.072 6.52
Nitrogen N 14.01 1 14.01 10.07
Oxygen O 16.00 2 32.00 23.00
Total 139.15 100.00

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. wikipedia.org When a sample is exposed to X-rays, the crystalline domains diffract the X-rays at specific angles, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline material, allowing for phase identification by comparison to reference databases. nih.gov

PXRD is instrumental in confirming the crystallinity and phase purity of synthesized compounds. For example, in studies involving the coordination complexes of 2,6-dimethanolpyridine, an isomer of this compound, PXRD measurements were used to confirm the crystalline phase purity of the synthesized complexes. nih.gov The experimental diffraction patterns are typically compared with simulated patterns derived from single-crystal X-ray diffraction data to verify the bulk purity of the sample. nih.gov While a specific PXRD pattern for this compound is not available in the provided results, the technique would be essential for its solid-state characterization.

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nii.ac.jp This method is widely used to determine the thermal stability and decomposition profile of materials. nih.gov A TGA instrument continuously records the mass of a sample as it is heated, revealing temperatures at which the material undergoes degradation, dehydration, or other mass-changing events. nii.ac.jp

In the study of pyridine-containing polymers, TGA has been employed to evaluate their thermal stability. researchgate.net For instance, the thermal decomposition of various polymers containing pyridine moieties has been investigated to understand their structure-property relationships and their potential for use as high-temperature resistant materials. researchgate.net A study on the thermal decomposition of imidazoline/dimethyl succinate (B1194679) hybrids demonstrated that these compounds were stable up to 200–208 °C under inert conditions and up to 191–197 °C in an oxidizing atmosphere, with decomposition occurring in multiple steps. aps.org While specific TGA data for this compound is not provided, a hypothetical TGA profile would be expected to show mass loss corresponding to the decomposition of the molecule at elevated temperatures.

Table 2: Illustrative TGA Data for a Hypothetical Pyridine Derivative

Decomposition Stage Temperature Range (°C) Mass Loss (%) Associated Process
1 150 - 250 10 Loss of adsorbed water/solvent
2 250 - 400 45 Decomposition of side chains
3 400 - 600 35 Breakdown of the pyridine ring
Residue > 600 10 Carbonaceous residue

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. nih.gov It provides detailed information about the morphology, shape, and size of microscopic objects. researchgate.net Coupled with SEM, Energy-Dispersive X-ray (EDX) Spectroscopy is an analytical technique used for the elemental analysis of a sample. nih.govwikipedia.orgmyscope.training When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. wikipedia.orgmyscope.training

In research involving pyridine-modified materials, SEM has been used to observe changes in surface morphology. For example, SEM images of a methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) film showed a much smoother and more homogeneous surface after being treated with pyridine. researchgate.net In another study on complexes of 2,6-dimethanolpyridine, SEM micrographs revealed a flat surface, indicating high crystal quality, while EDX analysis confirmed the presence of the expected elements in the crystals. nih.gov Although specific SEM and EDX data for this compound are not available, these techniques would be invaluable for visualizing its crystal morphology and confirming its elemental makeup.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. nih.gov It involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte and the reversibility of the redox processes. nih.gov

Table 3: Representative Cyclic Voltammetry Data for a Pyridine Derivative Complex

Redox Couple Epa (V) Epc (V) ΔEp (mV) Ipa/Ipc
M(III)/M(II) +0.55 +0.45 100 0.95
M(II)/M(I) -0.80 -0.92 120 1.02
Ligand Reduction -1.50 -1.65 150 0.88

Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation, Ipa/Ipc = Anodic to Cathodic Peak Current Ratio

Future Directions and Research Gaps for Pyridine 2,3 Dimethanol

Exploration of New Synthetic Pathways

The current synthesis of Pyridine-2,3-dimethanol often involves the reduction of corresponding dicarboxylic acids or their esters. While effective, these methods can sometimes require harsh reagents and multiple steps. Future research should focus on developing more efficient, economical, and environmentally benign synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize environmental impact. This could include aqueous-phase synthesis or the use of biodegradable starting materials.

Biocatalytic Synthesis: Exploring enzymatic or whole-cell biocatalysis for the synthesis of this compound. This approach could offer high selectivity and milder reaction conditions, similar to the biocatalytic routes being developed for other pyridine (B92270) derivatives.

Novel Starting Materials: Investigating alternative and more readily available starting materials to broaden the accessibility of this compound. For instance, the reduction of derivatives like Dimethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate presents a potential pathway that could be further optimized.

Synthetic ApproachPotential AdvantagesResearch Focus
Green ChemistryReduced environmental impact, increased safetyUse of aqueous media, biodegradable reagents, and energy-efficient methods.
BiocatalysisHigh selectivity, mild reaction conditionsScreening for suitable enzymes or microorganisms, process optimization.
One-Pot SynthesisIncreased efficiency, reduced wasteDesign of convergent synthetic strategies.
Alternative Starting MaterialsCost-effectiveness, broader availabilityExploration of novel precursors and reaction pathways.

Investigation of Undescribed Bioactivities

The structural motif of a disubstituted pyridine is present in many biologically active compounds. While the potential for biological activity in this compound has been acknowledged, comprehensive screening and detailed pharmacological studies are lacking. cymitquimica.com

Key Research Objectives:

Broad-Spectrum Biological Screening: Conducting extensive in vitro and in vivo screening of this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and various cell lines.

Antimicrobial and Antifungal Activity: Given the prevalence of the pyridine scaffold in antimicrobial agents, a thorough investigation into the potential antibacterial and antifungal properties of this compound is warranted.

Anticancer Potential: Evaluating the cytotoxicity of this compound and its derivatives against various cancer cell lines to identify potential anticancer leads.

Neurological and Inflammatory Disorders: Exploring the activity of this compound in assays relevant to neurological and inflammatory diseases, given the diverse pharmacological profiles of pyridine-containing molecules.

Development of Novel Catalytic Systems

The nitrogen atom of the pyridine ring and the two hydroxyl groups in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The corresponding oxidized form, Pyridine-2,3-dicarbaldehyde, is known to act as a tridentate ligand, forming stable complexes with metals like copper and lanthanides. This suggests that this compound could also form stable complexes with interesting catalytic properties.

Key Research Objectives:

Coordination Chemistry: Synthesizing and characterizing novel metal complexes with this compound as a ligand. This would involve a systematic study of its coordination behavior with a variety of transition metals and lanthanides.

Homogeneous Catalysis: Investigating the catalytic activity of these novel metal complexes in various organic transformations, such as oxidation, reduction, and cross-coupling reactions.

Asymmetric Catalysis: Exploring the potential for developing chiral derivatives of this compound to be used as ligands in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.

Heterogenized Catalysts: Immobilizing this compound-based metal complexes on solid supports to create recyclable and more sustainable heterogeneous catalysts.

Advanced Material Applications

The unique structure of this compound, with its combination of an aromatic ring and reactive hydroxyl groups, makes it a promising building block for the synthesis of advanced materials with tailored properties.

Key Research Objectives:

Polymer Synthesis: Investigating the use of this compound as a monomer in the synthesis of novel polymers, such as polyesters and polyurethanes. The incorporation of the pyridine moiety could impart unique thermal, mechanical, and photophysical properties to these materials.

Luminescent Materials: Building on the knowledge that related pyridine derivatives form luminescent complexes with lanthanide ions, the potential of this compound in the development of new luminescent materials for applications in lighting, displays, and sensors should be explored.

Metal-Organic Frameworks (MOFs): Utilizing this compound as an organic linker for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Functional Dyes and Pigments: Exploring the derivatization of this compound to create new functional dyes and pigments for various applications. chemnet.com

Material TypePotential ApplicationResearch Focus
PolymersSpecialty plastics, functional coatingsSynthesis and characterization of polyesters, polyurethanes, etc.
Luminescent MaterialsOLEDs, sensors, bio-imagingSynthesis of lanthanide and transition metal complexes.
Metal-Organic FrameworksGas storage, catalysis, separationDesign and synthesis of novel porous materials.
Dyes and PigmentsTextiles, printing, coatingsDevelopment of chromophores with enhanced properties.

In-depth Computational Studies of Reaction Mechanisms and Biological Interactions

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding experimental work and accelerating the discovery of new applications. While Density Functional Theory (DFT) calculations have been used to study the coordination geometry of related compounds, a dedicated computational investigation of this compound is needed.

Key Research Objectives:

DFT Studies of Electronic Properties: Performing DFT calculations to elucidate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its metal complexes.

Modeling of Reaction Mechanisms: Using computational methods to investigate the mechanisms of synthetic reactions and catalytic cycles involving this compound, which can aid in the optimization of reaction conditions.

Molecular Docking and QSAR: Employing molecular docking simulations to predict the binding modes of this compound derivatives with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies could also be used to design new derivatives with enhanced biological activity.

Prediction of Material Properties: Utilizing computational models to predict the properties of polymers and other materials derived from this compound, guiding the design of materials with desired functionalities.

Q & A

Q. What are the common synthetic routes for Pyridine-2,3-dimethanol, and what factors influence yield optimization?

this compound is typically synthesized via multi-step reactions involving esterification, hydrazination, or condensation. For example, analogous pyridine derivatives are synthesized by esterifying pyridine-dicarboxylic acids with methanol under acidic conditions (e.g., 95% H₂SO₄), followed by hydrazination using hydrazine monohydrate . Yield optimization depends on:

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.
  • Reaction time and temperature : Prolonged heating (e.g., 60–80°C) enhances intermediate formation but risks decomposition.
  • Purification methods : Column chromatography or recrystallization minimizes byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Critical techniques include:

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, such as hydroxyl (-OH) and pyridine ring signals .
  • FT-IR : Confirms functional groups (e.g., O-H stretching at ~3200 cm⁻¹, C-O bonds at ~1250 cm⁻¹) .
  • ESI-MS : Validates molecular weight and fragmentation patterns .
    Cross-referencing spectral data with computational models (e.g., Gaussian simulations) ensures structural accuracy.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound derivatives?

Discrepancies in crystallographic data (e.g., bond lengths vs. theoretical values) require:

  • Refinement software : SHELXL refines structures using high-resolution data and accounts for twinning or disorder .
  • Validation tools : CheckCIF (IUCr) identifies outliers in geometric parameters.
  • Complementary methods : Pair X-ray diffraction with DFT calculations to reconcile experimental and theoretical bond angles .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound intermediates?

Low yields arise from side reactions (e.g., oxidation of hydroxyl groups). Mitigation strategies:

  • Protecting groups : Temporarily block reactive -OH sites using trimethylsilyl (TMS) or acetyl groups during synthesis .
  • Catalytic optimization : Transition metal catalysts (e.g., Cu²⁺) enhance selectivity in condensation steps .
  • In situ monitoring : HPLC or TLC tracks intermediate formation, enabling real-time adjustments .

Q. How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

The diol (-CH₂OH) groups act as bidentate ligands, but their coordination behavior depends on:

  • Steric hindrance : Bulky substituents on the pyridine ring limit metal access to binding sites.
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) reduce electron density at hydroxyl oxygen, weakening metal-ligand bonds.
    Studies on Cu²⁺ complexes show that this compound forms stable octahedral geometries, which are characterized by UV-Vis and cyclic voltammetry .

Q. What methodologies assess the interaction between this compound derivatives and biological macromolecules like DNA?

To study DNA interactions:

  • Fluorescence quenching : Use probes like acridine orange; a decrease in emission intensity indicates intercalation or groove binding .
  • Viscosity measurements : Increased DNA viscosity confirms intercalative binding modes.
  • Molecular docking : Simulations predict binding affinities and sites (e.g., minor vs. major grooves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.